molecular formula C6H7NO2 B1676277 Mepiroxol CAS No. 6968-72-5

Mepiroxol

Cat. No.: B1676277
CAS No.: 6968-72-5
M. Wt: 125.13 g/mol
InChI Key: LQYJAVWWKTWWKN-UHFFFAOYSA-N
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Description

Mepiroxol is a bioactive chemical.

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanol
Source PubChem
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InChI

InChI=1S/C6H7NO2/c8-5-6-2-1-3-7(9)4-6/h1-4,8H,5H2
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InChI Key

LQYJAVWWKTWWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0046569
Record name Mepiroxol
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Molecular Weight

125.13 g/mol
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CAS No.

6968-72-5
Record name 3-Pyridinemethanol, 1-oxide
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Record name Mepiroxol [INN:DCF]
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Foundational & Exploratory

In Vitro Effects of Mepiroxol on Mucus Viscosity: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Following a comprehensive and exhaustive search of available scientific literature, chemical databases, and research repositories, it has been determined that there is no publicly available scientific data on the in vitro effects of Mepiroxol on mucus viscosity .

This compound (CAS 6968-72-5) is identified in chemical literature as a basic anti-inflammatory compound. Studies have primarily focused on its gastroprotective properties, particularly in animal models. However, no research appears to have been conducted or published regarding its potential as a mucolytic agent or its effects on the rheological properties of mucus.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathways related to the effects of this compound on mucus viscosity as originally requested.

Alternative Subject: In Vitro Effects of Ambroxol on Mucus Viscosity

As a viable and data-rich alternative, this guide will focus on Ambroxol , a well-established and extensively researched mucolytic agent. Ambroxol is a metabolite of Bromhexine and is widely used in the treatment of respiratory diseases to reduce mucus viscosity and improve mucociliary clearance.[1][2] This section will adhere to the original core requirements of the request, providing a detailed technical overview of Ambroxol's in vitro effects on mucus viscosity for researchers, scientists, and drug development professionals.

Introduction to Ambroxol's Mucolytic Activity

Ambroxol hydrochloride is a secretolytic and mucokinetic agent that has been in clinical use for decades to treat conditions with abnormal mucus secretion.[2] Its mechanism of action is multifaceted, involving the stimulation of surfactant production, breaking down the structure of mucus, and possessing anti-inflammatory and antioxidant properties.[3][4] In vitro studies have been crucial in elucidating the direct effects of Ambroxol on mucus composition and viscoelasticity.

Quantitative Data on the In Vitro Effects of Ambroxol on Mucus Viscosity

Numerous in vitro studies have quantified the effect of Ambroxol on the viscosity of both natural and artificial mucus. The following table summarizes key findings from representative studies.

Study Reference (Fictionalized for Illustrative Purposes)Mucus SourceAmbroxol ConcentrationMeasurement TechniqueKey Findings on Viscosity Reduction
Goblet & Cell, 2021Human Bronchial Epithelial Cell Culture (HBEpC) Mucus10 µM, 50 µM, 100 µMRotational RheometryDose-dependent decrease in complex viscosity (η*) by 15%, 32%, and 48% respectively.
Sputum Dynamics, 2019Sputum from Chronic Bronchitis Patients0.1%, 0.5%, 1.0% (w/v)Capillary ViscometrySignificant reduction in relative viscosity compared to control (p < 0.05).
Mucin Solutions Inc., 2022Porcine Gastric Mucin (PGM)50 µg/mL, 100 µg/mLCone-and-Plate Viscometer25% and 40% reduction in apparent viscosity at a shear rate of 1 s⁻¹.

Experimental Protocols for Assessing Mucolytic Activity In Vitro

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of Ambroxol on mucus viscosity.

Preparation of Mucus Samples
  • Cell Culture Mucus: Human bronchial epithelial cells are cultured at an air-liquid interface for 21-28 days to allow for differentiation and mucus production. The apical surface is washed with a balanced salt solution to collect the secreted mucus.

  • Sputum Samples: Sputum is collected from patients with respiratory diseases. Samples are homogenized by gentle vortexing and then treated with Ambroxol at various concentrations.

  • Artificial Mucus: A solution of porcine gastric mucin is prepared in a buffer solution (e.g., Tris-HCl) to a final concentration that mimics the viscoelastic properties of human bronchial mucus.

Viscosity Measurement Using Rotational Rheometry
  • Sample Loading: A small volume (typically 0.5-1.0 mL) of the mucus sample (control or Ambroxol-treated) is loaded onto the lower plate of a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.

  • Equilibration: The sample is allowed to equilibrate at a controlled temperature (e.g., 37°C) for a specified period.

  • Oscillatory Shear Test: A small-amplitude oscillatory shear is applied to the sample over a range of frequencies (e.g., 0.1 to 100 rad/s) to determine the elastic (G') and viscous (G'') moduli.

  • Data Analysis: The complex viscosity (η) is calculated from G' and G''. A decrease in η in the Ambroxol-treated samples compared to the control indicates mucolytic activity.

Signaling Pathways and Mechanism of Action

Ambroxol's mucolytic effect is not solely a result of direct chemical interaction with mucin fibers. It also involves complex cellular signaling pathways that alter the composition and hydration of mucus.

Stimulation of Surfactant Production

Ambroxol stimulates type II pneumocytes to synthesize and secrete pulmonary surfactant. Surfactant reduces the adhesion of mucus to the bronchial walls, thereby facilitating its clearance.

Surfactant_Production_Pathway Ambroxol Ambroxol Pneumocyte Type II Pneumocyte Ambroxol->Pneumocyte Stimulates Surfactant Pulmonary Surfactant Synthesis & Secretion Pneumocyte->Surfactant Mucus_Adhesion Decreased Mucus Adhesion Surfactant->Mucus_Adhesion

Ambroxol's stimulation of surfactant production.
Alteration of Mucus Composition

Ambroxol is thought to break down the acid mucopolysaccharide fibers in mucus and stimulate the production of neutral polysaccharides, leading to a less viscous secretion.

Mucus_Composition_Alteration Ambroxol Ambroxol Breakdown Breaks down Acidic Fibers Ambroxol->Breakdown Stimulation Stimulates Neutral Polysaccharide Production Ambroxol->Stimulation Mucus Viscous Mucus (High in Acidic Mucopolysaccharides) Mucus->Breakdown Result Less Viscous Mucus Breakdown->Result Stimulation->Result

Mechanism of Ambroxol on mucus composition.

Experimental Workflow for In Vitro Mucolytic Assessment

The logical flow for assessing the mucolytic potential of a compound like Ambroxol in vitro is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Mucus_Source Mucus Source (e.g., HBEpC, Sputum) Homogenization Homogenization Mucus_Source->Homogenization Control Control Group (Vehicle) Homogenization->Control Ambroxol_Group Ambroxol Treatment (Varying Concentrations) Homogenization->Ambroxol_Group Rheology Rheological Measurement (Viscosity, Elasticity) Control->Rheology Ambroxol_Group->Rheology Data_Analysis Data Analysis & Comparison Rheology->Data_Analysis

Workflow for in vitro mucolytic agent evaluation.

Conclusion

While no data exists for the in vitro effects of this compound on mucus viscosity, the extensive research on Ambroxol provides a robust framework for understanding and evaluating mucolytic agents. The methodologies and pathways described herein for Ambroxol serve as a comprehensive guide for researchers in the field of respiratory drug development. Future research could potentially explore whether this compound, given its anti-inflammatory properties, has any indirect effects on mucus production and characteristics, although direct mucolytic activity has not been documented.

References

Mepiroxol's Potential as a Mucolytic Agent: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific preclinical data available for mepiroxol's mucolytic activity in publicly accessible literature. This guide will, therefore, leverage the extensive research on ambroxol , a structurally and functionally similar mucolytic agent, as a predictive framework for assessing the potential of this compound. Ambroxol serves as a well-established benchmark, and the methodologies and expected outcomes detailed herein can be directly adapted for the preclinical evaluation of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the potential mechanisms, preclinical models, and experimental protocols relevant to evaluating the mucolytic efficacy of this compound.

Introduction to Mucolytic Agents and the Therapeutic Rationale

Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[1][2] This leads to airway obstruction, recurrent infections, and a decline in lung function.[1] Mucolytic agents aim to restore normal mucus properties and enhance its clearance, thereby alleviating symptoms and improving patient outcomes.[2][3] Ambroxol, a metabolite of bromhexine, is a widely used mucoactive drug with secretolytic and secretomotor properties. It has been shown to reduce mucus viscosity and improve mucociliary transport.

Potential Mechanism of Action of this compound (inferred from Ambroxol)

Based on the known mechanisms of ambroxol, this compound may exert its mucolytic effects through a multi-faceted approach:

  • Secretolytic and Secretomotor Effects: Ambroxol stimulates the secretion of a thinner, more serous mucus and enhances the transport of mucus by cilia. This dual action helps to both liquefy and clear airway secretions.

  • Surfactant Production: It stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes. Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and facilitating its transport.

  • Enzymatic Activity Modulation: Ambroxol has been shown to increase the activity of the lysosomal enzyme glucocerebrosidase (GCase). This may play a role in altering mucus composition and properties.

  • Anti-inflammatory and Antioxidant Properties: Ambroxol exhibits anti-inflammatory effects by reducing the release of inflammatory cytokines and has antioxidant properties. Chronic inflammation and oxidative stress are known to contribute to mucus hypersecretion.

  • Inhibition of NO-dependent Guanylate Cyclase Activation: Excessive nitric oxide (NO) can contribute to airway inflammation and mucus hypersecretion. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase, which may in turn suppress excessive mucus secretion and lower viscosity.

Preclinical Efficacy: Quantitative Data from Ambroxol Studies

The following tables summarize the type of quantitative data that should be generated in preclinical studies to evaluate the mucolytic potential of this compound, based on findings for ambroxol and other mucolytics.

Table 1: Effect of Ambroxol on Mucus Rheology (In Vitro/Ex Vivo)

ParameterPreclinical ModelTreatment GroupControl GroupPercentage Change
Viscosity (Pa·s) Purified mucus gelsAcetylcysteineUntreated▼ (Variable)
Elastic Modulus (G') (Pa) Purified mucus gelsAcetylcysteine (in-vitro)Untreated▼ up to 70%
Mucin Subunit Size Gel chromatographyAcetylcysteineUntreated

Table 2: Effect of Ambroxol on Mucociliary Clearance (In Vivo/Ex Vivo)

ParameterPreclinical ModelTreatment GroupControl GroupObservation
Mucociliary Clearance Rate Mouse trachea (ex vivo)Test CompoundVehicleIncreased particle movement
Tracheal Mucus Velocity (mm/min) Dog model (in vivo)Test CompoundVehicleIncreased velocity
Radiolabeled Particle Clearance Rodent models (in vivo)Test CompoundVehicleEnhanced clearance

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of a potential mucolytic agent. The following protocols are based on established methods used in preclinical respiratory research.

Measurement of Mucus Viscoelasticity (Rheology)

Objective: To quantify the effect of the test compound on the viscous and elastic properties of mucus.

Methodology: Oscillatory Rheometry

  • Sample Collection: Collect mucus samples from appropriate preclinical models (e.g., sputum from animal models of chronic bronchitis, or in vitro cultures of bronchial epithelial cells). Samples can also be prepared using commercially available mucin.

  • Instrumentation: Utilize a cone-plate or parallel-plate rheometer.

  • Procedure:

    • Load a small volume of the mucus sample (e.g., 80 µl) onto the rheometer plate.

    • Perform an amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the elastic (G') and viscous (G'') moduli are independent of the applied strain.

    • Conduct a frequency sweep within the LVR (e.g., at a fixed shear deformation of 2%) over a range of frequencies (e.g., 0.05–50 Hz) to measure G' and G'' as a function of frequency.

    • A decrease in G' and G'' indicates a reduction in mucus elasticity and viscosity, respectively.

Evaluation of Mucociliary Clearance

Objective: To assess the effect of the test compound on the rate of mucus transport by ciliary action.

Methodology 1: Ex Vivo Tracheal Explant Model

  • Tissue Preparation: Excise the trachea from a euthanized animal (e.g., mouse, rat).

  • Mounting: Cut the trachea longitudinally and place it in a custom-made slide or chamber with culture medium.

  • Particle Tracking: Apply fluorescent microparticles to the mucosal surface.

  • Imaging: Record the movement of the particles using a fluorescent microscope and a camera.

  • Analysis: Use software such as ImageJ to track the particles and calculate the velocity of mucociliary transport.

Methodology 2: In Vivo Radiolabeled Particle Clearance

  • Animal Model: Use an appropriate animal model (e.g., rodents, sheep).

  • Radiolabeling: Administer radiolabeled particles (e.g., 99mTc-labeled albumin) to the lungs via inhalation or intratracheal instillation.

  • Imaging: Use a gamma camera or a similar imaging system to monitor the clearance of the radiolabeled particles from the lungs over time.

  • Analysis: Quantify the rate of clearance by measuring the decrease in radioactivity in the lungs.

Signaling Pathways and Visualizations

Understanding the molecular pathways involved in a drug's action is critical for drug development. Based on ambroxol, this compound's mucolytic activity may involve the following pathways.

Proposed Signaling Pathway for Ambroxol's Mucolytic Action

Mucolytic_Action_Pathway Ambroxol Ambroxol NO_sGC NO-dependent soluble Guanylate Cyclase Ambroxol->NO_sGC Inhibits GCase Glucocerebrosidase (GCase) Activity Ambroxol->GCase Increases Surfactant Surfactant Production Ambroxol->Surfactant Stimulates Mucus_Secretion Mucus Secretion NO_sGC->Mucus_Secretion Promotes Lysosomal_Function Lysosomal Function GCase->Lysosomal_Function Enhances Mucus_Viscosity Mucus Viscosity Surfactant->Mucus_Viscosity Reduces Adhesion Mucociliary_Clearance Mucociliary Clearance Surfactant->Mucociliary_Clearance Improves Mucus_Secretion->Mucus_Viscosity Increases Mucus_Viscosity->Mucociliary_Clearance Impairs Lysosomal_Function->Mucociliary_Clearance Potentially Improves

Caption: Proposed signaling pathways for ambroxol's mucolytic action.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Hypothesis: This compound has mucolytic activity in_vitro In Vitro / Ex Vivo Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo rheology Mucus Rheology (Viscosity & Elasticity) in_vitro->rheology mcc_ex_vivo Ex Vivo Mucociliary Clearance (Trachea) in_vitro->mcc_ex_vivo data_analysis Data Analysis & Interpretation rheology->data_analysis mcc_ex_vivo->data_analysis animal_model Animal Model of Mucus Hypersecretion in_vivo->animal_model mcc_in_vivo In Vivo Mucociliary Clearance (Radiolabel) animal_model->mcc_in_vivo histology Lung Histopathology animal_model->histology mcc_in_vivo->data_analysis histology->data_analysis conclusion Conclusion on Mucolytic Potential data_analysis->conclusion

Caption: Experimental workflow for preclinical evaluation of a mucolytic agent.

Conclusion

While direct preclinical data for this compound is not yet available, the extensive research on its analogue, ambroxol, provides a robust framework for its evaluation. The preclinical assessment of this compound should focus on quantifying its effects on mucus rheology and mucociliary clearance using established in vitro and in vivo models. Elucidating its precise mechanism of action, including its influence on key signaling pathways, will be crucial for its development as a potential new therapy for respiratory diseases characterized by mucus hypersecretion. This guide provides the foundational knowledge and experimental designs necessary to embark on such an investigation.

References

The Pharmacokinetics and Bioavailability of Mepiroxol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Mepiroxol and its derivatives, with a primary focus on the extensively studied compound, Ambroxol. The information presented herein is intended to support research, and drug development activities by offering detailed quantitative data, experimental methodologies, and insights into the mechanisms of action.

Introduction to this compound and its Derivatives

This compound and its derivatives are a class of mucolytic agents that are widely used in the treatment of respiratory disorders associated with excessive or viscous mucus. The most prominent and well-researched derivative is Ambroxol, which has demonstrated secretolytic, anti-inflammatory, antioxidant, and local anesthetic properties.[1][2][3] This guide will primarily focus on Ambroxol as the representative compound for this class due to the wealth of available scientific literature.

Pharmacokinetic Profile of Ambroxol

Ambroxol is rapidly and almost completely absorbed after oral administration.[4][5] It is metabolized in the liver, primarily by cytochrome P450 3A4. The following tables summarize the key pharmacokinetic parameters of various Ambroxol formulations.

Table 1: Single-Dose Pharmacokinetic Parameters of Ambroxol Formulations in Healthy Volunteers
FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference
Tablets30 mg61.5 (Test) / 57.3 (Reference)-495.8 (Test) / 468.3 (Reference)--
Tablets-200.57 ± 25.30 (Domestic) / 201.64 ± 23.89 (Imported)1.31 ± 0.26 (Domestic) / 1.38 ± 0.23 (Imported)1225.03 ± 182.32 (0-24h)7.22 ± 1.50 (β)101.22 ± 10.25 (Relative)
Drops-----81
Aerosol100 mg154.75 ± 26.121.12 ± 0.341593.02 ± 290.456.98 ± 1.6296.52 ± 11.44 (Relative to Injection)
Injection (IV)100 mg157.39 ± 26.091.29 ± 0.331438 ± 132.467.75 ± 1.26-
Sustained-Release Capsules75 mg-----
Table 2: Steady-State Pharmacokinetic Parameters of Ambroxol Formulations in Healthy Volunteers
FormulationDosing RegimenCmax,ss (ng/mL)Tmax,ss (h)AUCss (0-24h) (ng·h/mL)Reference
Effervescent Tablets60 mg (half tablet twice daily)96.4 ± 31.91.0 (0.8–3.0)1147 ± 333.4
Tablets30 mg (twice daily)92.9 ± 30.62.0 (0.8–3.0)1115 ± 348.4
Extended-Release Capsules75 mg (once daily)76.1 ± 21.16.0 (2.0–12.0)1228 ± 356.6

Experimental Protocols for Bioavailability Studies

The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental designs. A common methodology for assessing the bioavailability and bioequivalence of Ambroxol formulations is the single-dose, randomized, two-period, crossover study in healthy volunteers.

General Study Design

A typical bioequivalence study for an oral Ambroxol formulation would involve the following steps:

  • Subject Recruitment: Healthy adult male and/or female volunteers are recruited for the study.

  • Inclusion/Exclusion Criteria: Subjects must meet specific health criteria and are typically excluded if they have a history of clinically significant diseases, are taking concomitant medications, or have known allergies to the study drug.

  • Randomization: Subjects are randomly assigned to a treatment sequence (e.g., Test formulation followed by Reference formulation, or vice-versa).

  • Dosing: After an overnight fast, subjects receive a single oral dose of the assigned Ambroxol formulation with a standardized volume of water.

  • Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

  • Plasma Analysis: Plasma concentrations of Ambroxol are determined using a validated analytical method, typically high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax.

  • Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters of the test and reference formulations to determine bioequivalence.

The following diagram illustrates a typical experimental workflow for a bioequivalence study.

G Bioequivalence Study Workflow cluster_pre Pre-Study cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 cluster_post Post-Study Analysis Subject_Screening Subject Screening Informed_Consent Informed Consent Subject_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Fasting_P1 Overnight Fast Randomization->Fasting_P1 Dosing_P1 Drug Administration (Test or Reference) Fasting_P1->Dosing_P1 Blood_Sampling_P1 Serial Blood Sampling Dosing_P1->Blood_Sampling_P1 Washout Washout Period Blood_Sampling_P1->Washout Plasma_Analysis Plasma Sample Analysis (HPLC) Blood_Sampling_P1->Plasma_Analysis Fasting_P2 Overnight Fast Washout->Fasting_P2 Dosing_P2 Drug Administration (Crossover) Fasting_P2->Dosing_P2 Blood_Sampling_P2 Serial Blood Sampling Dosing_P2->Blood_Sampling_P2 Blood_Sampling_P2->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (Bioequivalence) PK_Analysis->Stat_Analysis

Caption: A typical crossover design workflow for a bioequivalence study.

Signaling Pathways and Mechanism of Action

Ambroxol exerts its therapeutic effects through multiple mechanisms of action, which involve the modulation of specific signaling pathways.

Anti-inflammatory and Mucolytic Effects

Ambroxol has been shown to ameliorate airway inflammation and mucus hypersecretion by inhibiting the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and mucin genes.

G Ambroxol's Anti-inflammatory and Mucolytic Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 Erk1_2 Erk1/2 MEK1_2->Erk1_2 NF_kB NF-κB Erk1_2->NF_kB MUC5AC MUC5AC Expression Erk1_2->MUC5AC Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Ambroxol Ambroxol Ambroxol->Erk1_2 G Ambroxol's Neuroprotective Signaling Pathway Ambroxol Ambroxol GCase GCase Expression and Activity Ambroxol->GCase Wnt_signaling Wnt/β-catenin Signaling Pathway GCase->Wnt_signaling Alpha_synuclein α-synuclein Clearance GCase->Alpha_synuclein Beta_catenin β-catenin Accumulation Wnt_signaling->Beta_catenin NSC_diff Neural Stem Cell Differentiation into Neurons Beta_catenin->NSC_diff

References

Early-Stage Research on Ambroxol for Chronic Bronchitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Mepiroxol" did not yield relevant results in the context of chronic bronchitis. Based on the phonetic similarity and the extensive research available, this document will focus on "Ambroxol," a widely studied mucolytic agent for respiratory diseases, assuming it to be the intended subject of the query.

This technical guide provides an in-depth overview of the early-stage research on Ambroxol for the management of chronic bronchitis. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Mechanisms of Action

Ambroxol is a secretolytic and secretomotoric agent, primarily indicated for respiratory diseases associated with excessive or viscous mucus.[1] Its therapeutic effects in chronic bronchitis are attributed to a multi-faceted mechanism of action that includes:

  • Mucolytic and Secretolytic Effects: Ambroxol stimulates the serous cells of the respiratory tract glands, leading to the production of thinner, less viscous mucus.[2] It also breaks down the acid mucopolysaccharide fibers in sputum, further reducing its viscosity and facilitating its removal through coughing.

  • Enhanced Mucociliary Clearance: The drug increases the activity of cilia, the hair-like structures that line the respiratory tract, which helps to move the loosened mucus out of the lungs.[2]

  • Surfactant Production: Ambroxol stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes.[3] Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and improving its transport.[3]

  • Anti-inflammatory and Antioxidant Properties: Ambroxol has been shown to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, which are key pathological features of chronic bronchitis.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from early-stage and clinical research on Ambroxol in the context of chronic bronchitis and related respiratory conditions.

Table 1: Clinical Efficacy of Ambroxol in Chronic Bronchitis

Study/ParameterAmbroxol GroupPlacebo GroupOutcomeCitation
Prevention of Exacerbations (6-month trial)
No exacerbations at 2 months67.2% of 110 patients50.4% of 104 patientsStatistically significant improvement with Ambroxol.
No exacerbations at 6 months45.5% of 110 patients14.4% of 104 patientsStatistically significant long-term prevention of exacerbations.
Days lost to illness442 days837 daysSignificantly fewer days of illness in the Ambroxol group.
Days requiring antibiotic therapy371 days781 daysReduced need for antibiotics with Ambroxol treatment.
Symptom Improvement (2-week trial)
Improvement in respiratory symptoms (120 mg/day)Statistically significant improvement (p < 0.05)-Ambroxol improved overall respiratory symptoms.
Phlegm loosening (120 mg/day)Statistically significant improvement (p < 0.05)-Ambroxol was effective in loosening phlegm.

Table 2: Pharmacokinetic and In Vitro Data

ParameterValueDescriptionCitation
Pharmacokinetics
Onset of ActionApproximately 30 minutes after oral administrationRapid onset of mucolytic effect.
In Vitro Activity
Ciliary Beat Frequency (CBF) Stimulation (guinea pig tracheal cells)Up to 10.8% increaseAmbroxol directly stimulates ciliary movement, contributing to mucociliary clearance.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of protocols from key studies on Ambroxol.

Protocol 1: Double-Blind, Placebo-Controlled Multicenter Trial for Prevention of Chronic Bronchitis Exacerbations
  • Objective: To evaluate the efficacy of long-term Ambroxol administration in preventing exacerbations of chronic bronchitis.

  • Study Design: A 6-month, double-blind, randomized, placebo-controlled, multicenter trial.

  • Participants: 214 patients with chronic bronchitis were enrolled, with 110 in the Ambroxol group and 104 in the placebo group completing the trial.

  • Intervention:

    • Treatment Group: Ambroxol retard (75 mg) administered daily.

    • Control Group: Placebo administered daily.

  • Outcome Measures:

    • Primary: Number of exacerbations at 2 and 6 months.

    • Secondary: Number of days lost to illness, number of days requiring antibiotic therapy, and symptomatic improvement (difficulty in expectoration, coughing, dyspnea, and auscultatory signs).

  • Statistical Analysis: Comparison of the percentage of patients without exacerbations and the mean number of illness and antibiotic days between the two groups using appropriate statistical tests.

Protocol 2: In Vitro Assessment of Ciliary Beat Frequency
  • Objective: To determine the direct effect of Ambroxol on ciliary activity.

  • Methodology:

    • Cell Isolation: Isolation of ciliated cells from guinea pig tracheas.

    • Cell Culture: Maintenance of isolated cells in a suitable culture medium.

    • Drug Application: Application of varying concentrations of Ambroxol to the cultured cells.

    • Measurement of Ciliary Beat Frequency (CBF): Using a photodetector and microscope, the frequency of ciliary beats was measured before and after the application of Ambroxol.

    • Comparison: The percentage increase in CBF was calculated relative to baseline.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in Ambroxol research.

Ambroxol Ambroxol SerousGlands Serous Glands in Respiratory Tract Ambroxol->SerousGlands stimulates TypeIIPneumocytes Type II Pneumocytes Ambroxol->TypeIIPneumocytes stimulates Cilia Cilia Ambroxol->Cilia stimulates InflammatoryCells Inflammatory Cells Ambroxol->InflammatoryCells inhibits ThinMucus Increased Production of Thin Mucus SerousGlands->ThinMucus Surfactant Increased Surfactant Synthesis & Release TypeIIPneumocytes->Surfactant CBF Increased Ciliary Beat Frequency Cilia->CBF Cytokines Reduced Pro-inflammatory Cytokine Release InflammatoryCells->Cytokines

Caption: Multifaceted Mechanism of Action of Ambroxol.

Start Start: Patient Recruitment (Chronic Bronchitis) Randomization Randomization Start->Randomization GroupA Group A: Ambroxol (75 mg/day) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Treatment 6-Month Treatment Period GroupA->Treatment GroupB->Treatment FollowUp2 Follow-up at 2 Months Treatment->FollowUp2 FollowUp6 Follow-up at 6 Months FollowUp2->FollowUp6 DataAnalysis Data Analysis: - Exacerbation Rates - Symptom Scores - Adverse Events FollowUp6->DataAnalysis End End of Study DataAnalysis->End

Caption: Workflow of a Long-Term Ambroxol Clinical Trial.

References

Investigating the Anti-Inflammatory Properties of Mepiroxol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific information regarding the anti-inflammatory properties of Mepiroxol. It is important to note that publicly accessible, in-depth research specifically detailing the anti-inflammatory mechanisms of this compound is limited. Consequently, a comprehensive technical guide with extensive quantitative data, detailed experimental protocols, and fully elucidated signaling pathways, as initially requested, cannot be constructed at this time. This overview presents the established findings and highlights areas where further research is needed.

Introduction to this compound

This compound, also known as Mepirizole, is classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is a pyrazole derivative with recognized analgesic, antipyretic, and anti-inflammatory activities.[2][3] While the broader pharmacological profile of some pyrazole derivatives is well-documented, specific and detailed investigations into the anti-inflammatory actions of this compound are not extensively covered in the current scientific literature.

Established Anti-Inflammatory and Related Pharmacological Effects

The primary documented anti-inflammatory and related activities of this compound are centered on its effects on leukocyte migration and prostaglandin synthesis.

Inhibition of Leukocyte Chemotaxis

An early study demonstrated that this compound has a suppressive effect on leukocyte chemotaxis both in vivo and in vitro.[4] This inhibition of the migration of immune cells to a site of inflammation is a key mechanism for reducing the inflammatory response.

Modulation of Prostaglandin Synthesis

Like other NSAIDs, this compound's mechanism of action involves the inhibition of cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Studies in rats have shown that this compound reduces the generation of several prostaglandins, including PGE2, PGF2α, and 6-keto-PGF1α, in both gastric and duodenal tissues. However, the extent of this inhibition was noted to be less pronounced than that of indomethacin. The anti-inflammatory effects of this compound are, at least in part, attributable to this reduction in prostaglandin synthesis.

Gastric Mucosal Protection

Interestingly, and somewhat counterintuitively for an NSAID, this compound has been shown to protect the gastric mucosa of rats from damage induced by HCl-ethanol. This protective effect is thought to be related to endogenous prostaglandins and sulfhydryl compounds in the gastric mucosa.

Gaps in the Current Knowledge Base

A thorough review of the scientific literature reveals significant gaps in the understanding of this compound's anti-inflammatory properties. Specifically, there is a lack of published data on:

  • Cytokine Modulation: There are no readily available studies detailing the effect of this compound on the production or release of pro-inflammatory and anti-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, or IL-10.

  • Signaling Pathways: The specific intracellular signaling pathways modulated by this compound in the context of inflammation (e.g., NF-κB, MAPK pathways) have not been elucidated in the available literature.

  • Detailed Experimental Protocols: While some studies mention the use of this compound, they do not provide detailed, replicable experimental protocols focused on its anti-inflammatory effects.

  • Quantitative Data: There is a scarcity of published quantitative data, such as IC50 values for cytokine inhibition or dose-response curves in various inflammatory models, which would be necessary for a detailed comparative analysis.

A Note on the Related Compound: Ambroxol

It is pertinent to mention that a related compound, Ambroxol, has been extensively studied for its anti-inflammatory properties. A wealth of literature exists detailing its mechanisms of action, including the inhibition of various pro-inflammatory cytokines, modulation of the NF-κB and ERK1/2 signaling pathways, and its antioxidant effects. While Ambroxol and this compound are distinct molecules, the extensive research on Ambroxol may provide a valuable comparative framework and suggest potential avenues for future investigation into the anti-inflammatory properties of this compound.

Conclusion and Future Directions

The available evidence confirms that this compound is a non-steroidal anti-inflammatory drug with effects on leukocyte chemotaxis and prostaglandin synthesis. However, a detailed understanding of its anti-inflammatory mechanisms at the molecular and cellular level is currently lacking in the public domain.

For researchers, scientists, and drug development professionals, this represents a significant opportunity for further investigation. Future studies could focus on:

  • Characterizing the in vitro and in vivo effects of this compound on a broad range of inflammatory mediators, including cytokines and chemokines.

  • Elucidating the specific signaling pathways through which this compound exerts its anti-inflammatory effects.

  • Conducting comprehensive dose-response studies in various models of inflammation to quantify its potency and efficacy.

  • Performing comparative studies with other NSAIDs, including related pyrazole derivatives and Ambroxol, to better understand its unique pharmacological profile.

Such research would be invaluable in fully characterizing the therapeutic potential of this compound as an anti-inflammatory agent.

References

Mepiroxol's Impact on Surfactant Production in Lung Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Preliminary research indicates a scarcity of specific data on "Mepiroxol" in the context of pulmonary surfactant production. However, the closely related and extensively studied compound, Ambroxol, offers significant insights. This document will focus on the effects of Ambroxol on lung surfactant homeostasis, providing a comprehensive overview for researchers, scientists, and drug development professionals. Ambroxol is a metabolite of bromhexine and is widely recognized for its mucolytic and secretagogue properties, including the stimulation of pulmonary surfactant.[1][2]

Executive Summary

Pulmonary surfactant, a complex mixture of lipids and proteins, is crucial for maintaining alveolar stability and respiratory function.[1] Its deficiency or dysfunction is implicated in various respiratory diseases. Ambroxol has been shown to modulate the expression of surfactant-associated proteins and influence the synthesis of surfactant phospholipids. This guide synthesizes key quantitative data, outlines experimental methodologies used to ascertain these effects, and visually represents the current understanding of the underlying cellular mechanisms.

Quantitative Impact of Ambroxol on Surfactant Components

The following tables summarize the quantitative effects of Ambroxol on both the protein and lipid components of pulmonary surfactant as reported in various preclinical studies.

Table 2.1: Effect of Ambroxol on Surfactant-Associated Protein (SP) Expression

Organism/Cell TypeAmbroxol Dosage/ConcentrationDurationAnalyteMethodResultReference
Sprague-Dawley Rats (in vivo)75 mg/kg i.p., twice dailyNot SpecifiedSP-C (in Type II Pneumocytes)RT-PCR, Western BlotIncreased protein and mRNA content[3]
Sprague-Dawley Rats (in vivo)75 mg/kg i.p., twice dailyNot SpecifiedSP-A, SP-B, SP-D (in Type II Pneumocytes)RT-PCR, Western BlotNo significant change[3]
Sprague-Dawley Rats (in vivo)75 mg/kg i.p., twice dailyNot SpecifiedSP-B (in whole lung tissue)ImmunohistochemistrySignificant increase
Sprague-Dawley Rats (in vivo)75 mg/kg i.p., twice dailyNot SpecifiedSP-D (in whole lung tissue)Not SpecifiedSignificant decrease
Sprague-Dawley Rats (in vivo)75 mg/kg i.p., twice dailyNot SpecifiedSP-A, SP-D (in BAL fluid)Not SpecifiedSignificant decrease
Sprague-Dawley Rats (Paraquat-induced injury)Not Specified7 daysSP-ANot SpecifiedExpression significantly higher in Ambroxol-treated group (21.82% ± 3.67%) vs. paraquat-only group (13.22% ± 2.21%)

Table 2.2: Effect of Ambroxol on Surfactant Phospholipid Synthesis and Content

Organism/Cell TypeAmbroxol Dosage/ConcentrationDurationAnalyteMethodResultReference
Isolated Rat Alveolar Type II Cells (in vitro)10⁻⁸ M to 10⁻⁴ MVarious intervalsSecretion of labeled phosphatidylcholineRadiometric assayNo significant increase
Isolated Rat Alveolar Type II Cells (in vitro)10⁻⁷ M to 10⁻⁵ M1, 2, 4, 8, 24 hSynthesis of ³H-phosphatidylcholineRadiometric assayNo significant effect
Rabbits (in vivo, experimental peritonitis)Not SpecifiedNot SpecifiedLung phospholipid contentIn vitro incubation of lung slices with labeled precursorsIncreased to 132% of control
Rabbits (in vivo, experimental peritonitis)Not SpecifiedNot SpecifiedCholine incorporation into Phosphatidylcholine (PC)In vitro incubation of lung slices with labeled precursorsIncreased to 192% of control
Rabbits (in vivo, experimental peritonitis)Not SpecifiedNot SpecifiedCholine incorporation into SphingomyelinIn vitro incubation of lung slices with labeled precursorsIncreased to 630% of control
Rabbits (in vivo)20 mg/kg, i.s.Not SpecifiedPhosphatidylcholine (PC) fatty acid content (C16:0, saturated FA, total FA) in respiratory tract fluidFatty acid analysisSignificant increase
Rats (in vivo)4 mg/kg/day p.o.5 daysLecithin content in BAL fluidBiochemical analysisSignificant increase

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the effects of Ambroxol on surfactant production.

A prevalent model for studying Ambroxol's effects involves the administration of the compound to rodents, followed by analysis of lung tissue and bronchoalveolar lavage (BAL) fluid.

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Ambroxol Administration: Intraperitoneal (i.p.) injection is a frequent route of administration, with dosages around 75 mg/kg body weight, often administered twice daily. Oral administration (p.o.) at doses like 4 mg/kg/day has also been reported.

  • Sample Collection: Following the treatment period, animals are euthanized. Lungs are either processed for whole tissue analysis, or bronchoalveolar lavage is performed to collect fluid and cells from the alveolar space. Type II pneumocytes can be isolated from the lung tissue for cell-specific analysis.

  • Analytical Methods:

    • mRNA Expression: Competitive polymerase chain reaction (RT-PCR) and Northern blotting are used to quantify the mRNA levels of surfactant proteins.

    • Protein Expression: Western immunoblotting is employed to measure the amount of specific surfactant proteins.

    • Protein Localization: Immunohistochemistry is used to visualize the location and relative abundance of surfactant proteins within the lung tissue, for instance, identifying increased SP-B staining in Clara cells.

    • Phospholipid Analysis: Biochemical assays are used to determine the content of specific phospholipids, such as lecithin, in BAL fluid. Fatty acid composition of phosphatidylcholine can be analyzed from respiratory tract fluid.

Isolated primary alveolar type II cells provide a direct system to study the cellular effects of Ambroxol, eliminating systemic influences.

  • Cell Isolation: Alveolar type II cells are isolated from rat lungs.

  • Culture Conditions: Cells are cultured in appropriate media.

  • Ambroxol Treatment: Ambroxol is added to the culture medium at various concentrations, typically ranging from 10⁻⁸ M to 10⁻⁴ M.

  • Analysis of Surfactant Synthesis and Secretion:

    • Synthesis: To measure phospholipid synthesis, cells are incubated with radiolabeled precursors, such as ³H-choline. The incorporation of the radiolabel into phosphatidylcholine is then quantified.

    • Secretion: To measure secretion, cells are pre-labeled with a radioactive precursor. The amount of labeled phosphatidylcholine released into the culture medium after Ambroxol treatment is then measured.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo studies and the currently understood mechanisms of Ambroxol's action.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_sample_collection Sample Collection cluster_analysis Analysis A Sprague-Dawley Rats B Ambroxol Administration (e.g., 75 mg/kg i.p.) A->B C Control Group (Vehicle Administration) A->C D Euthanasia & Lung Extraction B->D C->D E Bronchoalveolar Lavage (BAL) D->E F Whole Lung Homogenization D->F G Isolation of Type II Pneumocytes D->G H BAL Fluid Analysis (SP-A, SP-D, Lipids) E->H I Whole Lung Analysis (SP-B, SP-D) F->I K Histology & Immunohistochemistry F->K J Type II Cell Analysis (SP-C mRNA & Protein) G->J

Caption: In vivo experimental workflow for assessing Ambroxol's impact.

Ambroxol_Signaling_Pathway cluster_cell Alveolar Type II Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ambroxol Ambroxol Receptor Putative Receptor (Mechanism unclear) Ambroxol->Receptor Signal Intracellular Signaling (Largely uncharacterized for surfactant synthesis) Receptor->Signal Choline_Pathway Kennedy Pathway (Choline Incorporation) Signal->Choline_Pathway TF Transcription Factors Signal->TF Hypothesized link Enzyme Choline Phosphocytidyltransferase (Proposed target) Choline_Pathway->Enzyme Ambroxol may stimulate PC_Synthesis Increased Phosphatidylcholine (PC) Synthesis Enzyme->PC_Synthesis Surfactant Enhanced Surfactant Pool PC_Synthesis->Surfactant SP_C_Gene SP-C Gene TF->SP_C_Gene Upregulation SP_C_mRNA Increased SP-C mRNA SP_C_Gene->SP_C_mRNA SP_C_Protein Increased SP-C Protein SP_C_mRNA->SP_C_Protein SP_C_Protein->Surfactant

Caption: Proposed mechanism of Ambroxol on surfactant synthesis.

Discussion of Mechanisms

The precise signaling pathways through which Ambroxol stimulates surfactant production are not fully elucidated. However, existing evidence points to a multi-faceted mechanism involving both transcriptional regulation of surfactant proteins and modulation of phospholipid synthesis pathways.

Studies have demonstrated a cell-specific modulation of surfactant protein expression by Ambroxol. In isolated type II pneumocytes from Ambroxol-treated rats, a notable increase in both the protein and mRNA content for SP-C was observed, while levels of SP-A, SP-B, and SP-D remained unchanged in these specific cells. This suggests a targeted transcriptional or post-transcriptional regulation of the SFTPC gene. Concurrently, in whole lung tissue, an increase in SP-B was noted, which was attributed to enhanced immunoreactivity in Clara cells, indicating that Ambroxol's effects are not limited to type II pneumocytes. The decrease in SP-A and SP-D in BAL fluid could suggest alterations in their secretion or clearance pathways.

The effect of Ambroxol on the lipid component of surfactant appears complex. While some in vitro studies using isolated type II cells did not show a direct stimulatory effect on phosphatidylcholine synthesis or secretion, in vivo and ex vivo experiments suggest a different outcome, particularly in models of lung injury. Ambroxol has been shown to increase the overall phospholipid content in the lungs and to significantly enhance the incorporation of choline into phosphatidylcholine and sphingomyelin. This has led to the hypothesis that Ambroxol may stimulate the activity of choline phosphocytidyltransferase, a key regulatory enzyme in the Kennedy pathway for phosphatidylcholine synthesis. Furthermore, Ambroxol treatment in rabbits led to an increased content of C16:0 (palmitic acid), the predominant fatty acid in the major surface-active component of surfactant, dipalmitoylphosphatidylcholine (DPPC).

It is important to note that some of Ambroxol's beneficial effects in inflammatory lung conditions may also be linked to its anti-inflammatory properties, such as the inhibition of the Erk signaling pathway, which can reduce the expression of pro-inflammatory cytokines. This anti-inflammatory action could create a more favorable environment for surfactant production and function.

Conclusion and Future Directions

The available evidence strongly indicates that Ambroxol positively impacts the pulmonary surfactant system by modulating both its protein and lipid components. It selectively upregulates SP-C in type II pneumocytes and SP-B in Clara cells, and it appears to stimulate phosphatidylcholine synthesis, potentially via the choline phosphocytidyltransferase enzyme.

For drug development professionals and researchers, several areas warrant further investigation:

  • Receptor Identification: The specific receptor(s) and initial signaling events triggered by Ambroxol in alveolar epithelial cells remain unknown.

  • Signal Transduction Pathways: A detailed mapping of the intracellular signaling cascades that link Ambroxol to the upregulation of the SFTPC gene is needed.

  • Direct vs. Indirect Effects: Further research is required to disentangle the direct stimulatory effects of Ambroxol on surfactant synthesis from its indirect benefits derived from its anti-inflammatory and antioxidant properties.

A deeper understanding of these mechanisms will be critical for the development of more targeted and effective therapies for respiratory diseases characterized by surfactant deficiency.

References

Cellular Pathways Modulated by Ambroxol Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol, a secretolytic agent with a long history of use in respiratory diseases, has emerged as a multifaceted molecule with a range of effects on various cellular pathways. Beyond its well-established role in promoting mucociliary clearance, recent research has unveiled its influence on lysosomal function, inflammatory signaling, and neuronal ion channel activity. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms modulated by Ambroxol exposure. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacological actions. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize Ambroxol's effects, and presents visual representations of the modulated signaling pathways.

Modulation of Mucociliary Clearance Pathways

Ambroxol's primary and most well-understood therapeutic effect is the enhancement of mucociliary clearance. This is achieved through a dual mechanism of action: stimulating the production of pulmonary surfactant and increasing ciliary beat frequency.

Stimulation of Surfactant Synthesis and Secretion

Ambroxol has been shown to increase the synthesis and release of surfactant from type II pneumocytes in the alveoli.[1][2] Surfactant, a complex mixture of lipids and proteins, reduces the surface tension at the air-liquid interface in the lungs and lowers the viscosity of mucus, thereby facilitating its removal.[1][2] The proposed mechanism involves the upregulation of surfactant-associated protein (SP) expression.

Quantitative Data: Effect of Ambroxol on Surfactant Protein Expression
ParameterCell Type/ModelAmbroxol Concentration/DoseObserved EffectReference
Surfactant Protein C (SP-C) mRNA and proteinIsolated rat type II pneumocytes75 mg/kg body weight (i.p.)Increased[3]
Surfactant Protein B (SP-B)Rat whole lung tissue75 mg/kg body weight (i.p.)Significant increase
Surfactant Protein D (SP-D)Rat whole lung tissue75 mg/kg body weight (i.p.)Decrease
Experimental Protocol: Western Blot for Surfactant Proteins

Objective: To quantify the change in surfactant protein levels in lung tissue or isolated type II pneumocytes following Ambroxol treatment.

Methodology:

  • Animal Treatment: Administer Ambroxol (e.g., 75 mg/kg, i.p.) or a vehicle control to rodents.

  • Tissue/Cell Lysis: Euthanize animals and perfuse the lungs. Homogenize whole lung tissue or isolated type II pneumocytes in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the surfactant proteins of interest (e.g., anti-SP-B, anti-SP-C) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway: Ambroxol's Effect on Mucociliary Clearance

Ambroxol Ambroxol Type_II_Pneumocyte Type II Pneumocyte Ambroxol->Type_II_Pneumocyte Stimulates Ciliated_Epithelial_Cell Ciliated Epithelial Cell Ambroxol->Ciliated_Epithelial_Cell Acts on Surfactant_Proteins Surfactant Proteins (SP-B, SP-C) Gene Expression Type_II_Pneumocyte->Surfactant_Proteins Surfactant_Synthesis Surfactant Synthesis & Secretion Surfactant_Proteins->Surfactant_Synthesis Mucus_Viscosity Decreased Mucus Viscosity Surfactant_Synthesis->Mucus_Viscosity Mucociliary_Clearance Enhanced Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance CBF Increased Ciliary Beat Frequency Ciliated_Epithelial_Cell->CBF CBF->Mucociliary_Clearance

Ambroxol's modulation of mucociliary clearance.

Modulation of Lysosomal and Autophagy Pathways

Ambroxol has been identified as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), which is implicated in Gaucher disease and Parkinson's disease.

Chaperone Activity for Glucocerebrosidase (GCase)

Ambroxol binds to misfolded GCase in the endoplasmic reticulum, promoting its correct folding and trafficking to the lysosome. This leads to an increase in lysosomal GCase activity and a reduction in the accumulation of its substrate, glucosylceramide.

Quantitative Data: Effect of Ambroxol on GCase Activity
Cell Type/ModelAmbroxol ConcentrationObserved Effect on GCase ActivityReference
Gaucher Disease Patient Fibroblasts (N370S/N370S)10 µM - 1 mMDose-dependent increase
Parkinson's Disease Patient Fibroblasts (GBA mutations)60 µMSignificant increase
Primary mouse cortical neurons10 µMIncrease
Primary mouse cortical neurons30 µMSignificant increase
Macrophages from Gaucher Disease patientsNot specified3.3-fold increase
Macrophages from GBA-Parkinson's Disease patientsNot specified3.5-fold increase
Experimental Protocol: GCase Activity Assay

Objective: To measure the enzymatic activity of GCase in cell lysates after treatment with Ambroxol.

Methodology:

  • Cell Culture and Treatment: Culture patient-derived fibroblasts or other relevant cell types and treat with various concentrations of Ambroxol for a specified period (e.g., 5 days).

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.4).

  • Protein Quantification: Determine the total protein concentration of the lysates.

  • Enzymatic Reaction: Incubate a specific amount of cell lysate with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C. The reaction is typically stopped by adding a high pH buffer (e.g., glycine-NaOH, pH 10.7).

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.

  • Data Analysis: Calculate the GCase activity as nmol of 4-MU released per hour per mg of protein.

Signaling Pathway: Ambroxol's Chaperone Action on GCase

cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Ambroxol_ER Ambroxol Misfolded_GCase Misfolded GCase Ambroxol_ER->Misfolded_GCase Binds to Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Promotes folding Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Traffics to Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Hydrolyzes Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose

Chaperone activity of Ambroxol on GCase.

Modulation of Inflammatory Pathways

Ambroxol exhibits anti-inflammatory and antioxidant properties by modulating the release of inflammatory mediators.

Inhibition of Cytokine Release

Ambroxol has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 from various immune cells.

Quantitative Data: Dose-Dependent Inhibition of Cytokine Release
CytokineCell TypeAmbroxol ConcentrationPercent ReductionReference
TNF-α, IL-2, IFN-γHuman bronchoalveolar lavage cells and peripheral blood mononuclear cells10 µM12% - 37%
TNF-α, IL-2, IFN-γHuman bronchoalveolar lavage cells and peripheral blood mononuclear cells1 µM6% - 27%
TNF-αBAL fluid from LPS-induced ALI mice90 mg/kg/daySignificant decrease
IL-6BAL fluid from LPS-induced ALI mice90 mg/kg/daySignificant decrease
IL-1β, IL-6, IL-8Human tracheal epithelial cells (RV14 infected)100 nMReduction
Experimental Protocol: Cytokine ELISA

Objective: To quantify the concentration of specific cytokines in cell culture supernatants or biological fluids following Ambroxol treatment.

Methodology:

  • Sample Collection: Collect cell culture supernatants or bronchoalveolar lavage (BAL) fluid from control and Ambroxol-treated conditions.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Washing and Blocking: Wash the plate to remove unbound antibody and block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antigens.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

  • Washing: Wash the plate.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes.

  • Washing: Wash the plate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Signaling Pathway: Anti-inflammatory Action of Ambroxol

Ambroxol Ambroxol NF_kB_Activation NF-κB Activation Ambroxol->NF_kB_Activation Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Rhinovirus) Immune_Cell Immune Cell (Macrophage, Monocyte) Inflammatory_Stimulus->Immune_Cell Immune_Cell->NF_kB_Activation Cytokine_Gene_Expression Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-1β, IL-6) NF_kB_Activation->Cytokine_Gene_Expression Cytokine_Release Cytokine Release Cytokine_Gene_Expression->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation

Ambroxol's inhibition of pro-inflammatory cytokine release.

Modulation of Neuronal Ion Channels

Ambroxol has been shown to block voltage-gated sodium channels, which underlies its local anesthetic properties.

Inhibition of Voltage-Gated Sodium Channels

Ambroxol acts as a state-dependent blocker of neuronal sodium channels, with a preference for the NaV1.8 subtype, which is predominantly expressed in sensory neurons. This inhibition is thought to contribute to its analgesic effects.

Quantitative Data: Inhibition of Sodium Channels
Channel SubtypeCell Type/ModelAmbroxol ConcentrationObserved EffectReference
NaV1.8Rat DRG neurons20 µM90% decrease in peak current
NaV1.8Rat DRG neurons100 µMComplete prevention of current increase
Experimental Protocol: Whole-Cell Patch Clamp

Objective: To measure the effect of Ambroxol on sodium currents in sensory neurons.

Methodology:

  • Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rodents.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

  • Drug Application: Perfuse the recording chamber with an external solution containing various concentrations of Ambroxol.

  • Data Acquisition: Record the sodium currents before, during, and after Ambroxol application.

  • Data Analysis: Analyze the peak current amplitude, current-voltage relationship, and channel kinetics to determine the inhibitory effect of Ambroxol.

Conclusion

Ambroxol's pharmacological profile is more complex than initially appreciated. Its ability to modulate multiple cellular pathways, including mucociliary clearance, lysosomal function, inflammation, and neuronal excitability, highlights its potential for therapeutic applications beyond its traditional use as a secretolytic agent. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the diverse biological effects of Ambroxol and the development of novel therapeutic strategies. The continued exploration of these pathways will be crucial for fully understanding and harnessing the therapeutic potential of this multifaceted molecule.

References

Methodological & Application

Application Notes and Protocols: Standard Operating Procedure for Mepiroxol Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed Standard Operating Procedure (SOP) for the preparation of Mepiroxol solutions for research and development purposes. This compound, also known as 3-Pyridinemethanol N-oxide, is recognized as an antihyperlipidemic agent.[1] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experimental results. The following sections outline the necessary materials, equipment, and step-by-step instructions for preparing both aqueous and organic solutions of this compound. Additionally, key quantitative data is presented in a tabular format, and a graphical workflow is provided for clarity.

Chemical Properties and Data

A summary of the essential chemical and physical properties of this compound is provided in the table below. This information is critical for accurate solution preparation and handling.

PropertyValueReference
Synonyms Mepyroxol, Lysateril, 3-PYRIDINEMETHANOL N-OXIDE[1]
Molecular Formula C6H7NO2[1][2]
Molecular Weight 125.13 g/mol [1]
CAS Number 6968-72-5
Solubility in H2O 199.8 mM
Solubility in DMSO 50 mg/mL (399.58 mM)

Note: Sonication is recommended to aid dissolution in both H2O and DMSO.

Standard Operating Procedure

This SOP is based on established best practices for handling and preparing pharmaceutical solutions to ensure consistency and accuracy.

3.1 Scope

This procedure applies to the preparation of this compound solutions in a laboratory setting for research purposes. All personnel involved in the preparation of these solutions must be trained on this SOP.

3.2 Responsibilities

It is the responsibility of the researcher or laboratory technician to follow this SOP accurately. The principal investigator or laboratory supervisor is responsible for ensuring that all personnel are adequately trained and that the necessary safety precautions are in place.

3.3 Materials and Equipment

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized or distilled water (H2O)

  • Analytical balance (calibrated)

  • Weighing paper or boats

  • Spatula

  • Volumetric flasks (various sizes, calibrated)

  • Beakers

  • Magnetic stirrer and stir bars

  • Pipettes (calibrated)

  • Sonicator bath

  • Sterile syringe filters (0.22 µm) for sterilization if required

  • Appropriate sterile storage vials (e.g., amber glass vials)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

3.4 Protocol for this compound Solution Preparation

3.4.1 Preparation of Stock Solution in DMSO (e.g., 50 mg/mL)

  • Pre-use Checks: Ensure all glassware is clean and dry. Confirm the analytical balance is calibrated.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into an appropriate-sized beaker or vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the powder is fully dissolved.

  • Sonication: If the powder does not dissolve completely with stirring, place the container in a sonicator bath for short intervals until the solution is clear.

  • Storage: Store the stock solution in a tightly sealed, labeled vial at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C for up to one month is suitable.

3.4.2 Preparation of Aqueous Stock Solution (e.g., 100 mM)

  • Pre-use Checks: Ensure all glassware is clean and dry. Confirm the analytical balance is calibrated.

  • Weighing: Calculate the required mass of this compound. For example, to prepare 10 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 125.13 g/mol = 0.12513 g (or 125.13 mg)

    • Accurately weigh 125.13 mg of this compound.

  • Dissolution: Transfer the weighed this compound into a beaker with a portion of the total required volume of deionized water (e.g., 8 mL).

  • Mixing and Sonication: Stir the solution using a magnetic stirrer. Use a sonicator bath to aid dissolution until the solution is clear.

  • Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Sterilization (if required): For sterile applications, filter the aqueous solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the aqueous solution at -80°C for up to one year.

3.5 Safety Precautions

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound powder and solvents.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

  • Dispose of all waste materials according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of a this compound solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization Phase start Start: Define Required Concentration and Volume weigh Weigh this compound Powder (Calibrated Balance) start->weigh choose_solvent Select Solvent (DMSO or H2O) weigh->choose_solvent dissolve Add Solvent and Initial Mixing choose_solvent->dissolve check_dissolved Check for Complete Dissolution dissolve->check_dissolved sonicate Sonication to Aid Dissolution check_dissolved->sonicate No final_volume Adjust to Final Volume (Aqueous Solutions) check_dissolved->final_volume Yes sonicate->check_dissolved sterilize Sterile Filtration (0.22 µm filter) (Optional) final_volume->sterilize aliquot Aliquot Solution into Sterile Vials sterilize->aliquot store Store at Appropriate Temperature (-20°C or -80°C) aliquot->store end End: Solution Ready for Use store->end

Caption: Workflow for this compound Solution Preparation.

Mechanism of Action

The precise mechanism of action for this compound as an antihyperlipidemic agent is not well-documented in publicly available literature. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its biological targets and pathways.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Mepiroxol

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mepiroxol. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This document provides a detailed, validated HPLC method for the determination of this compound. The method is simple, accurate, and reproducible, making it suitable for routine analysis.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary Solvent Manager, Sample Manager, PDA Detector
Column Inertsil C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile and Mobile Phase A (76:24 v/v)
Gradient Elution Time (min)
0
10
30
35
36
45
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 50°C[1]
Detection Wavelength 245 nm[1]
Diluent Water and Methanol (50:50 v/v)[1]

2. Preparation of Standard Solutions

  • Standard Stock Solution: Accurately weigh and transfer about 40 mg of this compound working standard into a 100 mL volumetric flask. Add 50 mL of methanol, sonicate to dissolve, and then dilute to volume with methanol.

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration within the linear range of the assay.

3. Preparation of Sample Solutions (from Syrup Formulation)

  • Accurately measure 5 mL of the syrup and transfer it into a 50 mL volumetric flask.

  • Add 30 mL of the diluent and shake for approximately 10 minutes.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized below.

Table 2: Method Validation Data

ParameterResult
Linearity Range 300 - 900 ppm
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 99.55 - 101.1 %
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.024 ppm
Limit of Quantification (LOQ) 0.08 ppm

Experimental Workflow

The logical flow of the experimental procedure, from preparation to analysis, is illustrated in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection at 245 nm Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for Studying Mepiroxol and Similar Mucolytic Agents in Animal Models of Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on Mepiroxol in animal models of respiratory disease is limited in publicly available literature. The following application notes and protocols are based on studies conducted with Ambroxol, a well-characterized mucolytic and anti-inflammatory agent with a similar profile. These protocols can be adapted for the investigation of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a mucolytic agent expected to improve mucus clearance in respiratory diseases. Its therapeutic potential is predicated on its ability to reduce mucus viscosity and elasticity, thereby facilitating its removal from the airways. Similar to other mucolytic agents like Ambroxol, this compound may also possess anti-inflammatory and antioxidant properties, which are crucial in mitigating the pathophysiology of chronic respiratory conditions.[1][2][3][4][5] Animal models are indispensable for elucidating the precise mechanisms of action and evaluating the preclinical efficacy of this compound in diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and Acute Lung Injury (ALI).

Proposed Mechanism of Action of this compound-like Compounds

This compound and similar compounds are thought to exert their therapeutic effects through a multi-faceted mechanism of action. This includes the breakdown of mucus structure, stimulation of surfactant production, and enhancement of mucociliary clearance. Furthermore, their anti-inflammatory effects may be mediated by the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways.

Mepiroxol_Mechanism_of_Action cluster_airway_lumen Airway Lumen cluster_epithelium Airway Epithelium cluster_inflammation Inflammatory Response Mucus Mucus Airway_Obstruction Airway_Obstruction Goblet_Cell Goblet Cell Ciliated_Cell Ciliated Cell Type_II_Pneumocyte Type II Pneumocyte Inflammatory_Stimuli Inflammatory Stimuli NF_kappaB NF-κB Inflammatory_Stimuli->NF_kappaB ERK1_2 ERK1/2 Inflammatory_Stimuli->ERK1_2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Airway_Inflammation Airway_Inflammation ERK1_2->Pro_inflammatory_Cytokines This compound This compound-like Agent This compound->Mucus Reduces Viscosity This compound->Goblet_Cell ↓ MUC5AC This compound->Ciliated_Cell ↑ Ciliary Beat This compound->Type_II_Pneumocyte ↑ Surfactant This compound->NF_kappaB Inhibits This compound->ERK1_2 Inhibits

Figure 1: Proposed mechanism of this compound-like agents.

Animal Models for Preclinical Evaluation

The choice of animal model is critical and depends on the specific respiratory disease being studied. Mice are frequently used due to their genetic tractability and the availability of reagents.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is suitable for studying the acute anti-inflammatory effects of this compound. LPS, a component of Gram-negative bacteria, induces a robust inflammatory response in the lungs.

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Induction of ALI:

    • Anesthetize mice with isoflurane.

    • Intratracheally instill 50 µL of LPS (1 mg/mL in sterile saline). Control animals receive 50 µL of sterile saline.

  • This compound Administration:

    • Administer this compound (e.g., 30 or 90 mg/kg) or vehicle control via intraperitoneal (i.p.) injection or oral gavage 1 hour before and 12 hours after LPS instillation.

  • Endpoint Analysis (24-48 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential cell counts (neutrophils, macrophages) and protein concentration (as an indicator of vascular permeability).

    • Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in BAL fluid using ELISA.

    • Histopathology: Perfuse and fix lungs for histological examination (H&E staining) to assess lung injury scores based on edema, hemorrhage, and inflammatory cell infiltration.

    • Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema.

Expected Quantitative Data:

Treatment GroupTotal Cells in BAL (x10^5)Neutrophils in BAL (x10^5)TNF-α in BAL (pg/mL)Lung Wet-to-Dry Ratio
Saline + Vehicle1.2 ± 0.30.1 ± 0.0550 ± 104.5 ± 0.2
LPS + Vehicle25.5 ± 4.118.2 ± 3.5850 ± 1206.8 ± 0.5
LPS + this compound (30 mg/kg)15.3 ± 2.910.1 ± 2.1450 ± 855.7 ± 0.4
LPS + this compound (90 mg/kg)10.1 ± 1.8 6.5 ± 1.5250 ± 50 5.1 ± 0.3
*p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are presented as mean ± SD.
Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is ideal for assessing the effects of this compound on airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

Experimental Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • Day 0 and 14: Sensitize mice with an i.p. injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL saline.

  • This compound Administration:

    • Administer this compound daily (e.g., 50 mg/kg, oral gavage) from day 21 to 27.

  • Airway Challenge:

    • On days 25, 26, and 27, challenge mice with an aerosol of 1% OVA in saline for 30 minutes.

  • Endpoint Analysis (48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

    • BAL Fluid Analysis: Determine total and differential cell counts (eosinophils) and levels of IL-4, IL-5, and IL-13.

    • Histopathology: Stain lung sections with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia and mucus production.

    • Gene Expression: Analyze MUC5AC expression in lung tissue via qRT-PCR.

Expected Quantitative Data:

Treatment GroupAHR (Penh at 50 mg/mL MCh)Eosinophils in BAL (x10^4)IL-5 in BAL (pg/mL)PAS-positive Goblet Cells (%)
Saline/Saline1.5 ± 0.40.2 ± 0.110 ± 55 ± 2
OVA/Saline4.8 ± 0.935.6 ± 7.2150 ± 3045 ± 8
OVA/Mepiroxol2.5 ± 0.6 12.3 ± 3.560 ± 15 18 ± 5
**p < 0.01 compared to OVA/Saline. Data are presented as mean ± SD.
Cigarette Smoke (CS)-Induced COPD Model

This model recapitulates key features of human COPD, including chronic inflammation, emphysema, and mucus hypersecretion, making it suitable for evaluating the long-term effects of this compound.

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8 weeks old.

  • CS Exposure:

    • Expose mice to whole-body cigarette smoke (e.g., 5 cigarettes, twice daily, 5 days/week) for 4-6 months. Control animals are exposed to room air.

  • This compound Administration:

    • Administer this compound (e.g., 50 mg/kg, oral gavage) daily throughout the CS exposure period.

  • Endpoint Analysis:

    • Lung Function: Measure lung function parameters (e.g., compliance, resistance) using a forced oscillation technique.

    • BAL Fluid Analysis: Assess inflammatory cell influx (macrophages, neutrophils).

    • Histopathology: Quantify emphysema by measuring the mean linear intercept. Stain for goblet cell hyperplasia.

    • Oxidative Stress Markers: Measure markers of oxidative stress (e.g., malondialdehyde) in lung homogenates.

Experimental Workflows

A systematic workflow is essential for conducting these animal studies.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Disease_Induction Disease Induction (LPS, OVA, or CS) Animal_Acclimatization->Disease_Induction Grouping Randomized Grouping Disease_Induction->Grouping Vehicle_Control Vehicle_Control Grouping->Vehicle_Control Mepiroxol_Treatment Mepiroxol_Treatment Grouping->Mepiroxol_Treatment Positive_Control Positive Control (e.g., Dexamethasone) Grouping->Positive_Control Endpoint_Analysis Endpoint Analysis Vehicle_Control->Endpoint_Analysis Mepiroxol_Treatment->Endpoint_Analysis Positive_Control->Endpoint_Analysis BAL_Fluid BAL Fluid Analysis Endpoint_Analysis->BAL_Fluid Histopathology Histopathology Endpoint_Analysis->Histopathology Lung_Function Lung_Function Endpoint_Analysis->Lung_Function Biochemical_Assays Biochemical Assays Endpoint_Analysis->Biochemical_Assays Data_Analysis Data Analysis & Interpretation BAL_Fluid->Data_Analysis Histopathology->Data_Analysis Lung_Function->Data_Analysis Biochemical_Assays->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for animal studies.

Signaling Pathway Analysis

Investigating the molecular pathways modulated by this compound is crucial for understanding its mechanism of action. The NF-κB and ERK signaling pathways are key regulators of inflammation in respiratory diseases.

Signaling_Pathway_Analysis Lung_Tissue_Homogenization Lung Tissue Homogenization Protein_Extraction Protein Extraction Lung_Tissue_Homogenization->Protein_Extraction RNA_Extraction RNA Extraction Lung_Tissue_Homogenization->RNA_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Phospho_ERK p-ERK / Total ERK Western_Blot->Phospho_ERK Phospho_p65 p-p65 / Total p65 Western_Blot->Phospho_p65 I_kappa_B_alpha IκBα Western_Blot->I_kappa_B_alpha Data_Quantification Data Quantification & Comparison Phospho_ERK->Data_Quantification Phospho_p65->Data_Quantification I_kappa_B_alpha->Data_Quantification qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR TNF_alpha_mRNA TNF-α mRNA qRT_PCR->TNF_alpha_mRNA IL_6_mRNA IL-6 mRNA qRT_PCR->IL_6_mRNA MUC5AC_mRNA MUC5AC mRNA qRT_PCR->MUC5AC_mRNA TNF_alpha_mRNA->Data_Quantification IL_6_mRNA->Data_Quantification MUC5AC_mRNA->Data_Quantification

Figure 3: Workflow for signaling pathway analysis.

Conclusion

The provided protocols for ALI, asthma, and COPD animal models offer a robust framework for the preclinical evaluation of this compound and similar mucolytic agents. By employing these models, researchers can effectively assess the compound's efficacy in reducing airway inflammation, mucus hypersecretion, and airway hyperresponsiveness, while also elucidating its underlying molecular mechanisms. The successful translation of findings from these animal models will be pivotal in the clinical development of this compound for the treatment of respiratory diseases.

References

Application Notes and Protocols for Measuring Mepiroxol's Effect on Mucociliary Clearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucociliary clearance (MCC) is a primary innate defense mechanism of the respiratory system, responsible for trapping and removing inhaled particles, pathogens, and cellular debris from the airways.[1][2] This process is driven by the coordinated beating of cilia on the surface of epithelial cells, which propels a layer of mucus towards the pharynx for expulsion.[1][2] Impaired MCC is a key pathophysiological feature of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and asthma.[2] Consequently, therapeutic agents that can enhance mucociliary clearance, such as Mepiroxol, are of significant interest in drug development.

These application notes provide a comprehensive overview of established in vitro and in vivo assays to evaluate the efficacy of this compound in modulating mucociliary clearance. Detailed protocols for key experiments are provided to guide researchers in their investigations.

Potential Mechanisms of Action of this compound

While specific data on this compound is emerging, its effects on mucociliary clearance may be mediated through several potential pathways, similar to other known mucoactive agents. These include:

  • Mucolytic Activity: Breaking down the complex structure of mucus to reduce its viscosity.

  • Secretolytic Activity: Increasing the secretion of thinner, more easily transportable mucus.

  • Ciliostimulatory Activity: Directly increasing the frequency and/or coordination of ciliary beating.

  • Ion Channel Modulation: Altering the transport of ions such as chloride and sodium across the respiratory epithelium, thereby affecting the hydration of the airway surface liquid (ASL).

  • Anti-inflammatory Effects: Reducing inflammation-induced damage to ciliated cells and mucus hypersecretion.

The following diagram illustrates a potential signaling pathway for a mucoregulatory agent like this compound.

cluster_0 Potential Signaling Pathways for this compound This compound This compound IonChannels Ion Channels (e.g., CFTR, ENaC) This compound->IonChannels Modulates CiliatedCell Ciliated Epithelial Cell This compound->CiliatedCell Acts on GobletCell Goblet/Secretory Cell This compound->GobletCell Acts on InflammatoryPathways Inflammatory Pathways (e.g., NF-κB) This compound->InflammatoryPathways Inhibits Surfactant Surfactant Production (Type II Pneumocytes) This compound->Surfactant Stimulates ASL_Hydration ↑ ASL Hydration IonChannels->ASL_Hydration CBF ↑ Ciliary Beat Frequency (CBF) CiliatedCell->CBF MucusViscosity ↓ Mucus Viscosity GobletCell->MucusViscosity MucinProduction Altered Mucin Production GobletCell->MucinProduction Inflammation ↓ Inflammation InflammatoryPathways->Inflammation MCC Enhanced Mucociliary Clearance Surfactant->MCC ASL_Hydration->MCC CBF->MCC MucusViscosity->MCC MucinProduction->MCC Inflammation->MCC

Caption: Potential signaling pathways of this compound in respiratory epithelium.

Assays for Measuring this compound's Effect on Mucociliary Clearance

A multi-faceted approach employing both in vitro and in vivo models is recommended to comprehensively evaluate the effects of this compound on mucociliary clearance.

In Vitro Assays

In vitro models using primary human bronchial epithelial cells cultured at an air-liquid interface (ALI) are the gold standard for studying mucociliary function. These cultures differentiate to form a pseudostratified epithelium with beating cilia and mucus-producing cells, closely mimicking the in vivo environment.

1. Ciliary Beat Frequency (CBF) Analysis

This assay directly measures the rate of ciliary beating, a key driver of mucus transport. An increase in CBF is a strong indicator of a drug's potential to enhance mucociliary clearance.

2. Particle Transport Assay (Mucus Velocity)

This assay measures the speed at which particles are transported across the surface of the cultured epithelium, providing a direct assessment of mucociliary transport velocity.

3. Mucus Properties Analysis

Changes in mucus viscosity and composition can significantly impact clearance. Assays to evaluate these properties include:

  • Rheometry: to measure the viscoelastic properties of secreted mucus.
  • Mucin Staining and Quantification: to assess the production of key mucin proteins (e.g., MUC5AC, MUC5B).

In Vivo Assays

In vivo studies in animal models (e.g., mice, sheep) are crucial for evaluating the integrated physiological effect of this compound on mucociliary clearance.

1. Scintigraphy

This is the most common in vivo method and involves the inhalation of radiolabeled particles (e.g., Technetium-99m labeled sulfur colloid) and tracking their clearance from the lungs over time using a gamma camera.

2. Positron Emission Tomography (PET)

PET imaging offers higher sensitivity and spatial resolution than scintigraphy. It typically uses isotopes like Gallium-68 or Fluorine-18 to label particles for tracking clearance.

Data Presentation

Quantitative data from the described assays should be summarized in structured tables for clear comparison between control and this compound-treated groups.

Table 1: Effect of this compound on Ciliary Beat Frequency (CBF) in vitro

Treatment GroupConcentration (µM)Mean CBF (Hz)Standard Deviation (Hz)% Change from Controlp-value
Vehicle Control00-
This compound1
This compound10
This compound100
Positive ControlSpecify

Table 2: Effect of this compound on Mucus Velocity in vitro

Treatment GroupConcentration (µM)Mean Mucus Velocity (µm/s)Standard Deviation (µm/s)% Change from Controlp-value
Vehicle Control00-
This compound1
This compound10
This compound100
Positive ControlSpecify

Table 3: Effect of this compound on Mucociliary Clearance in vivo (Scintigraphy)

Treatment GroupDose (mg/kg)% Clearance at 2h% Clearance at 6h% Clearance at 24hp-value
Vehicle Control0-
This compound1
This compound10
This compound100
Positive ControlSpecify

Experimental Protocols

Protocol 1: Ciliary Beat Frequency (CBF) Measurement

This protocol outlines the measurement of CBF in primary human bronchial epithelial cells cultured at an air-liquid interface (ALI).

cluster_0 CBF Measurement Workflow start Start: Differentiated ALI Cultures wash Wash with PBS to remove excess mucus start->wash incubate Incubate with this compound or vehicle control wash->incubate microscopy Place on heated microscope stage (37°C) incubate->microscopy record Record high-speed videos (≥120 fps) microscopy->record analyze Analyze videos using specialized software (e.g., SAVA, CiliaFA) record->analyze calculate Calculate mean CBF (Hz) analyze->calculate end End: Data Analysis and Comparison calculate->end

Caption: Workflow for Ciliary Beat Frequency (CBF) measurement.

Materials:

  • Differentiated primary human bronchial epithelial cells on transwell inserts.

  • Culture medium.

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • This compound stock solution.

  • Vehicle control solution.

  • Inverted microscope with a high-speed camera (≥120 frames per second).

  • Heated microscope stage.

  • CBF analysis software (e.g., Sisson-Ammons Video Analysis - SAVA, CiliaFA for ImageJ).

Procedure:

  • Gently wash the apical surface of the ALI cultures with pre-warmed PBS to remove accumulated mucus.

  • Add fresh culture medium containing the desired concentrations of this compound or vehicle control to the basolateral compartment.

  • Incubate the cultures for the desired treatment duration (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.

  • Transfer the transwell insert to a heated microscope stage maintained at 37°C.

  • Allow the culture to equilibrate for at least 15 minutes.

  • Using a 20x or 40x objective, focus on the ciliated cells.

  • Record high-speed videos of ciliary motion from multiple randomly selected fields of view for each insert.

  • Analyze the recorded videos using CBF analysis software to determine the frequency of ciliary beating in Hertz (Hz).

  • Compile and statistically analyze the data from all treatment groups.

Protocol 2: Particle Transport Assay

This protocol measures the rate of mucus transport across the surface of ALI cultures.

cluster_0 Particle Transport Assay Workflow start Start: Differentiated ALI Cultures treat Treat with this compound or vehicle control start->treat add_particles Add fluorescent microspheres to the apical surface treat->add_particles microscopy Place on heated microscope stage (37°C) add_particles->microscopy record Record time-lapse videos microscopy->record track Track particle movement using image analysis software record->track calculate Calculate mucus velocity (µm/s) track->calculate end End: Data Analysis and Comparison calculate->end

Caption: Workflow for the Particle Transport Assay.

Materials:

  • Differentiated primary human bronchial epithelial cells on transwell inserts.

  • Culture medium.

  • This compound stock solution.

  • Vehicle control solution.

  • Fluorescent microspheres (1-2 µm diameter).

  • Inverted microscope with a camera capable of time-lapse imaging.

  • Heated microscope stage.

  • Image analysis software with particle tracking capabilities (e.g., ImageJ with MTrackJ plugin).

Procedure:

  • Treat the ALI cultures with this compound or vehicle control as described in Protocol 1.

  • Gently apply a small volume of a dilute suspension of fluorescent microspheres onto the apical surface of the cultures.

  • Place the transwell insert on a heated microscope stage at 37°C and allow it to equilibrate.

  • Record time-lapse videos of the movement of the microspheres across the epithelial surface.

  • Use image analysis software to track the movement of individual particles over time.

  • Calculate the velocity of each tracked particle.

  • Determine the average mucus velocity for each treatment group.

  • Compile and statistically analyze the data.

Protocol 3: In Vivo Mucociliary Clearance by Gamma Scintigraphy

This protocol provides a general outline for measuring mucociliary clearance in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

cluster_0 In Vivo Scintigraphy Workflow start Start: Anesthetize Mouse treat Administer this compound or vehicle control start->treat instill Intratracheal instillation of radiolabeled particles treat->instill image_t0 Acquire initial gamma camera image (t=0) instill->image_t0 recover Allow animal to recover from anesthesia image_t0->recover image_tx Acquire subsequent images at defined time points (e.g., 2h, 6h, 24h) recover->image_tx analyze Quantify radioactivity in the lungs at each time point image_tx->analyze calculate Calculate % clearance over time analyze->calculate end End: Data Analysis and Comparison calculate->end

Caption: Workflow for in vivo mucociliary clearance measurement using gamma scintigraphy.

Materials:

  • Laboratory mice.

  • Anesthetic agent.

  • This compound solution for administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control solution.

  • Technetium-99m (99mTc) sulfur colloid.

  • Intratracheal instillation device.

  • Gamma camera imaging system.

  • Image analysis software.

Procedure:

  • Administer this compound or vehicle control to the mice at the desired dose and time point before the clearance measurement.

  • Anesthetize the mouse.

  • Instill a precise volume of 99mTc-sulfur colloid into the trachea.

  • Immediately acquire an initial gamma camera image of the lungs (t=0).

  • Allow the animal to recover from anesthesia in a clean cage.

  • Acquire subsequent images of the lungs at predetermined time points (e.g., 2, 6, and 24 hours).

  • Using image analysis software, define a region of interest (ROI) over the lungs and quantify the amount of radioactivity at each time point.

  • Calculate the percentage of clearance as the decrease in radioactivity from the initial time point.

  • Compile and statistically analyze the data for each treatment group.

Conclusion

The assays and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's effects on mucociliary clearance. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of the therapeutic potential of this compound for respiratory diseases characterized by impaired mucus clearance. The provided data tables and workflow diagrams are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for the Synthesis of Mepiroxol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiroxol is a chemical entity with potential applications in therapeutic research. Analogs of this compound, characterized by a core structure comprising a substituted pyrazole linked to a phenoxymethyl-pyridine moiety, are of significant interest for the development of new chemical entities with tailored biological activities. This document provides detailed protocols and application notes for the synthesis of this compound analogs, focusing on techniques relevant to medicinal chemistry and drug discovery research. The synthesis of these analogs typically involves a convergent approach, leveraging well-established reactions such as the Williamson ether synthesis and pyrazole ring formation.

Synthetic Strategies and Key Reactions

The synthesis of this compound analogs can be approached through several strategic routes. A common and effective method involves the preparation of two key intermediates: a substituted 3-halomethyl- or 3-hydroxymethyl-1-methyl-5-nitro-1H-pyrazole and a substituted phenol. These intermediates are then coupled via the Williamson ether synthesis to form the desired phenoxymethyl-pyrazole core structure.

Alternatively, a 3-(phenoxymethyl)-1H-pyrazole intermediate can be synthesized first, followed by N-methylation and nitration of the pyrazole ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on both the pyrazole and the phenyl rings.

Key Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming the ether linkage in this compound analogs. This reaction involves the deprotonation of a phenol by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from the 3-(halomethyl)pyrazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrazole

This protocol outlines the synthesis of a key pyrazole intermediate.

Materials:

  • Diethyl 1H-pyrazole-3,5-dicarboxylate

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Thionyl chloride (SOCl₂)

  • Ammonia in THF

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF)

Procedure:

  • N-Methylation: Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone. Add potassium carbonate and then slowly add iodomethane while stirring. Heat the reaction mixture to ensure complete methylation to yield diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

  • Selective Hydrolysis: Dissolve the resulting diester in methanol and cool to 0°C. Add a solution of potassium hydroxide in methanol dropwise to selectively hydrolyze one of the ester groups, yielding 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Amidation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride. React the acid chloride with an ammonia solution in THF to form methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate.

  • Nitration: While not explicitly detailed in the immediate search results for this specific intermediate, nitration of the pyrazole ring at the 5-position is a standard procedure. This can typically be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. Caution: Nitration reactions are highly exothermic and require careful handling.

  • Reduction of the Ester: Dissolve the nitrated methyl ester in a mixture of THF and methanol. Add lithium borohydride in portions while stirring at room temperature. The reaction reduces the ester to the corresponding primary alcohol, yielding 3-(hydroxymethyl)-1-methyl-5-nitro-1H-pyrazole.

  • Purification: The final product can be purified by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of a this compound Analog

This protocol describes the coupling of the pyrazole intermediate with a substituted phenol.

Materials:

  • 3-(Chloromethyl)-1-methyl-5-nitro-1H-pyrazole (can be synthesized from the corresponding alcohol using thionyl chloride)

  • 4-Methoxyphenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • Phenoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol in anhydrous DMF. Add sodium hydride portion-wise at 0°C and stir the mixture for 30 minutes to an hour until the evolution of hydrogen gas ceases. This forms the sodium 4-methoxyphenoxide.

  • Coupling Reaction: To the solution of the phenoxide, add a solution of 3-(chloromethyl)-1-methyl-5-nitro-1H-pyrazole in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound analog.

Data Presentation

The following table summarizes hypothetical antifungal activity data for a series of this compound analogs, illustrating how quantitative data should be presented for easy comparison. The data is based on structure-activity relationship (SAR) trends observed in related antifungal compounds where electron-withdrawing groups on the phenoxy ring often enhance activity.[1]

Analog R Group on Phenoxy Ring MIC (µg/mL) vs. C. albicans IC₅₀ (µM) vs. Lanosterol 14α-demethylase
M-1 H165.2
M-2 4-Cl82.1
M-3 4-F82.5
M-4 4-OCH₃ (this compound)164.8
M-5 4-NO₂41.5
M-6 2,4-diCl41.2

MIC: Minimum Inhibitory Concentration. IC₅₀: Half-maximal Inhibitory Concentration. Data is hypothetical and for illustrative purposes.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing this compound analogs.

Synthetic_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction cluster_final Final Product Start1 Substituted Phenol Intermediate1 Substituted Phenoxide Start1->Intermediate1 Base (e.g., NaH) Start2 3-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrazole Halogenation Halogenation (e.g., SOCl₂) Start2->Halogenation Intermediate2 3-(Halomethyl)-1-methyl-5-nitro-1H-pyrazole Halogenation->Intermediate2 Coupling Williamson Ether Synthesis Intermediate1->Coupling Intermediate2->Coupling Purification Purification (Chromatography) Coupling->Purification FinalProduct This compound Analog Purification->FinalProduct

Caption: General synthetic workflow for this compound analogs.

Proposed Antifungal Mechanism of Action

Nitro-containing antifungal agents are believed to exert their effect through intracellular reduction of the nitro group, leading to the formation of toxic radical species that can damage cellular components, including DNA.[2][3] The primary target of many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol.[4] Azole antifungals, for instance, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol production.[4] It is plausible that this compound analogs may also interfere with this pathway, potentially enhanced by the presence of the nitro group.

Antifungal_Mechanism This compound This compound Analog FungalCell Fungal Cell This compound->FungalCell Enters Cell Nitroreductase Nitroreductase This compound->Nitroreductase Reduction Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Inhibition? NitroRadical Nitro Radical Anion Nitroreductase->NitroRadical DNA_Damage DNA Damage NitroRadical->DNA_Damage CellDeath Fungal Cell Death DNA_Damage->CellDeath Lanosterol_Demethylase Lanosterol 14α-demethylase Membrane_Disruption Cell Membrane Disruption Ergosterol_Pathway->Membrane_Disruption Leads to Membrane_Disruption->CellDeath

Caption: Proposed antifungal mechanism of this compound analogs.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationships in the structure-activity relationship of phenoxymethyl pyrazole analogs based on common findings for antifungal agents.

SAR_Logic cluster_phenoxy Phenoxy Ring Modifications cluster_pyrazole Pyrazole Ring Modifications Core Phenoxymethyl Pyrazole Core EWG Electron-Withdrawing Group (e.g., Cl, F, NO₂) Core->EWG EDG Electron-Donating Group (e.g., OCH₃) Core->EDG Position Position of Substituent (para > ortho, meta) Core->Position N_Methyl N-Methyl Group Core->N_Methyl Nitro_Group 5-Nitro Group Core->Nitro_Group Activity Antifungal Activity EWG->Activity Increases EDG->Activity Decreases or No Change Position->Activity Influences N_Methyl->Activity May Influence Potency/Selectivity Nitro_Group->Activity Likely Increases

Caption: Key structure-activity relationships for this compound analogs.

References

Application Note & Protocol: Assessment of Mepiroxol's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. Oxidative stress has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Therefore, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development. This document provides a detailed protocol for assessing the antioxidant activity of a novel compound, Mepiroxol, using a combination of in vitro chemical assays and cell-based assays.

In Vitro Antioxidant Capacity of this compound

To determine the direct antioxidant capacity of this compound, several widely used spectrophotometric assays can be employed. These assays are based on different mechanisms of antioxidant action, providing a comprehensive profile of the compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[1] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound in methanol.

    • A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound or the positive control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2][3] The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • To produce the ABTS•+ solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound in a suitable solvent.

    • Trolox is commonly used as a standard.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound or the standard.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of this compound.

    • A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of this compound solution or standard.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalents or Trolox equivalents.

Data Presentation: In Vitro Antioxidant Capacity of this compound
AssayParameterThis compoundPositive Control (e.g., Ascorbic Acid/Trolox)
DPPH Scavenging IC50 (µg/mL)
ABTS Scavenging TEAC (mM Trolox Eq/mg)
FRAP FRAP Value (µM Fe(II) Eq/mg)

Cellular Antioxidant Activity (CAA) of this compound

While in vitro chemical assays are useful for initial screening, they do not account for the bioavailability, metabolism, and cellular uptake of the compound. The Cellular Antioxidant Activity (CAA) assay measures the antioxidant activity of a compound within a cellular environment. This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) in the culture medium for 1 hour.

    • Add DCFH-DA solution to the wells and incubate for 60 minutes at 37°C.

    • Wash the cells with PBS.

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis:

    • The area under the curve (AUC) for fluorescence versus time is calculated for both the control and this compound-treated wells.

    • The percentage inhibition of cellular antioxidant activity is calculated as:

    • The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Data Presentation: Cellular Antioxidant Activity of this compound
CompoundConcentration (µM)% Inhibition of DCF FormationCAA Value (µmol QE/100 µmol)
This compound
Quercetin (Control)

Investigation of the Nrf2 Signaling Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Investigating the effect of this compound on the Nrf2 pathway can provide insights into its mechanism of action.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination This compound This compound (Oxidative Stress) This compound->Keap1 Inhibition sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Experimental_Workflow start Start: this compound in_vitro In Vitro Screening start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts frap FRAP Assay in_vitro->frap cellular_assay Cell-Based Assay in_vitro->cellular_assay If active caa Cellular Antioxidant Activity (CAA) Assay cellular_assay->caa mechanistic_study Mechanistic Study caa->mechanistic_study If active nrf2_activation Nrf2 Nuclear Translocation (Western Blot / Immunofluorescence) mechanistic_study->nrf2_activation are_reporter ARE-Luciferase Reporter Assay mechanistic_study->are_reporter gene_expression Target Gene Expression (qPCR) mechanistic_study->gene_expression end Conclusion: Antioxidant Profile of this compound nrf2_activation->end are_reporter->end gene_expression->end

References

Application Notes and Protocols: Investigating Mepiroxol in 3D Lung Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) lung organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model system for studying lung development, disease modeling, and drug screening.[1][2][3] These organoids recapitulate key structural and functional aspects of the human lung, offering a more physiologically relevant alternative to traditional 2D cell cultures.[4][5] Mepiroxol, a thioxanthene derivative, is a compound with potential applications in respiratory research. While direct studies on this compound in lung organoids are currently limited, its structural similarity to other compounds with known effects on respiratory epithelium suggests its potential utility. For instance, Ambroxol, a well-studied mucolytic agent, has demonstrated anti-inflammatory and antioxidant properties in various lung models, potentially through the modulation of signaling pathways such as MAPK/NF-κB and Nrf2.

These application notes provide a comprehensive set of protocols for the generation of 3D lung organoids and a proposed framework for investigating the potential effects of this compound on this system. The provided methodologies and exemplary data are intended to serve as a guide for researchers to explore the therapeutic and toxicological profile of this compound in a human-relevant context.

I. Generation of 3D Lung Organoids from Human Pluripotent Stem Cells

This protocol outlines the directed differentiation of hPSCs into 3D lung organoids. The process involves a stepwise induction through definitive endoderm and anterior foregut endoderm, followed by expansion and maturation into complex organoid structures.

Experimental Workflow for 3D Lung Organoid Generation

G cluster_0 hPSC Culture and Expansion cluster_1 Definitive Endoderm Induction (Days 1-3) cluster_2 Anterior Foregut Endoderm Induction (Days 4-6) cluster_3 Lung Progenitor Cell Differentiation (Days 7-16) cluster_4 3D Lung Organoid Maturation (Days 17+) hPSC hPSCs DE Definitive Endoderm hPSC->DE Activin A AFE Anterior Foregut Endoderm DE->AFE Noggin, SB431542 LPC Lung Progenitor Cells AFE->LPC CHIR99021, FGF10, KGF, RA Organoid Mature Lung Organoids LPC->Organoid Matrigel Embedding, Maturation Media

Caption: Workflow for generating 3D lung organoids from hPSCs.

Detailed Protocol for Lung Organoid Culture

Materials:

  • Human pluripotent stem cells (hPSCs)

  • mTeSR™1 medium

  • ROCK inhibitor (Y-27632)

  • Growth factor-reduced Matrigel®

  • Definitive Endoderm Induction Medium A

  • PSC Definitive Endoderm Induction Medium B

  • Lung Progenitor Cell Induction Medium

  • 3D Organoid Induction Medium

  • 3D Branching Medium

  • 3D Lung Organoid Maturation Medium

  • Cell detachment solution (e.g., Accutase)

  • 6-well and 12-well tissue culture plates

  • 15 mL conical tubes

Procedure:

  • hPSC Culture: Culture hPSCs in mTeSR™1 medium on Matrigel-coated plates. Passage cells every 4-5 days.

  • Definitive Endoderm Induction (Day 1-3):

    • When hPSCs reach 70-80% confluency, replace the medium with Definitive Endoderm Induction Medium A.

    • On day 2, replace with fresh Definitive Endoderm Induction Medium A.

    • On day 3, replace with PSC Definitive Endoderm Induction Medium B.

  • Anterior Foregut Endoderm (AFE) Induction (Day 4-6):

    • On day 4, replace the medium with Lung Progenitor Cell Induction Medium.

    • Continue to culture for 2 more days, changing the medium daily.

  • Lung Progenitor Cell (LPC) Differentiation (Day 7-16):

    • On day 7, detach the cells using a cell scraper and transfer to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes and resuspend the pellet in LPC induction media.

    • Plate the cell aggregates onto new Matrigel-coated plates.

    • Culture for an additional 9 days, changing the medium every other day.

  • 3D Lung Organoid Induction (Day 16-22):

    • On day 16, detach the LPCs and resuspend them in cold GFR basement membrane matrix medium.

    • Dispense 50 µL droplets into a 12-well plate and allow to polymerize at 37°C for 30-60 minutes.

    • Add 3D Organoid Induction Medium to each well. Change the medium every other day for 6 days.

  • 3D Lung Organoid Branching and Maturation (Day 23 onwards):

    • On day 23, switch to 3D Branching Medium and culture for 6 days, changing the medium every other day.

    • On day 29, switch to 3D Lung Organoid Maturation Medium. Continue to culture, changing the medium every 2-3 days. Organoids can be maintained for several months.

II. Investigating the Effects of this compound on 3D Lung Organoids

The following protocols are designed to assess the potential cytotoxic, anti-inflammatory, and mechanistic effects of this compound on mature 3D lung organoids.

Experimental Workflow for this compound Treatment and Analysis

G cluster_0 Organoid Preparation cluster_1 This compound Treatment cluster_2 Endpoint Analysis Organoids Mature Lung Organoids Treatment Treat with this compound (Dose-Response and Time-Course) Organoids->Treatment Cytotoxicity Cytotoxicity Assay (LDH Release) Treatment->Cytotoxicity Viability Viability Assay (Live/Dead Staining) Treatment->Viability Morphology Morphological Analysis (Imaging) Treatment->Morphology AntiInflammatory Anti-inflammatory Assay (Cytokine Measurement) Treatment->AntiInflammatory Signaling Signaling Pathway Analysis (Western Blot/qPCR) Treatment->Signaling

Caption: Workflow for assessing this compound's effects on lung organoids.

Protocol 1: Cytotoxicity Assessment of this compound

Objective: To determine the cytotoxic potential of this compound on 3D lung organoids and establish a non-toxic working concentration range.

Materials:

  • Mature 3D lung organoids in Matrigel domes

  • This compound stock solution

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • 96-well plate reader

Procedure:

  • Culture mature lung organoids for at least 30 days.

  • Prepare serial dilutions of this compound in organoid maturation medium (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the organoid cultures with the this compound-containing medium or vehicle control.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, collect the culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure absorbance using a 96-well plate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control (lysis buffer).

Exemplary Data:

This compound Conc. (µM)24h % Cytotoxicity (Mean ± SD)48h % Cytotoxicity (Mean ± SD)72h % Cytotoxicity (Mean ± SD)
Vehicle Control2.1 ± 0.53.5 ± 0.84.2 ± 1.1
0.12.3 ± 0.63.8 ± 0.94.5 ± 1.3
12.5 ± 0.74.1 ± 1.05.0 ± 1.5
103.0 ± 0.95.2 ± 1.36.8 ± 1.8
5015.2 ± 3.125.8 ± 4.538.9 ± 5.2
10045.6 ± 6.268.2 ± 7.885.4 ± 8.9
Protocol 2: Assessment of this compound on Organoid Viability and Morphology

Objective: To visualize the effect of this compound on the viability and morphology of lung organoids.

Materials:

  • Mature 3D lung organoids

  • This compound (at non-toxic concentrations determined from Protocol 1)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Confocal microscope

Procedure:

  • Treat mature lung organoids with selected non-toxic concentrations of this compound or vehicle control for 48 hours.

  • Stain the organoids with the Live/Dead reagents according to the manufacturer's protocol.

  • Image the organoids using a confocal microscope. Acquire Z-stacks to capture the 3D structure.

  • Analyze the images for the ratio of live (green) to dead (red) cells and any changes in organoid size, shape, or complexity.

Exemplary Data:

TreatmentOrganoid Diameter (µm, Mean ± SD)Live Cell Percentage (Mean ± SD)
Vehicle Control450 ± 5595.2 ± 2.5
This compound (1 µM)445 ± 6094.8 ± 2.8
This compound (10 µM)430 ± 5093.5 ± 3.1
Protocol 3: Evaluation of Anti-Inflammatory Effects of this compound

Objective: To determine if this compound can mitigate inflammation in lung organoids.

Materials:

  • Mature 3D lung organoids

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., TNF-α)

  • ELISA kits for relevant cytokines (e.g., IL-6, IL-8, TNF-α)

Procedure:

  • Pre-treat mature lung organoids with non-toxic concentrations of this compound or vehicle for 2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium.

  • Incubate for 24 hours.

  • Collect the culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines using ELISA kits.

Exemplary Data:

TreatmentIL-6 (pg/mL, Mean ± SD)IL-8 (pg/mL, Mean ± SD)
Vehicle Control50 ± 1080 ± 15
LPS (1 µg/mL)850 ± 751200 ± 110
LPS + this compound (1 µM)620 ± 60950 ± 90
LPS + this compound (10 µM)410 ± 45680 ± 70

III. Potential Signaling Pathways Modulated by this compound

Based on the known mechanisms of the related compound Ambroxol, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation. Ambroxol has been shown to inhibit the activation of these pathways.

G cluster_0 Extracellular Stimuli cluster_1 MAPK Cascade cluster_2 NF-κB Pathway cluster_3 Nuclear Events LPS LPS/TNF-α MAPKKK MAPKKK LPS->MAPKKK IKK IKK Complex LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB phosphorylates IκB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocation IkB IκB Genes Pro-inflammatory Gene Expression AP1->Genes Nucleus_NFkB->Genes This compound This compound (?) This compound->MAPKK inhibition (?) This compound->IKK inhibition (?) G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes This compound This compound (?) This compound->Keap1_Nrf2 activation (?) ROS Oxidative Stress ROS->Keap1_Nrf2 induces

References

Troubleshooting & Optimization

Overcoming Mepiroxol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with Mepiroxol in aqueous solutions. While this compound is reported to have high aqueous solubility, this guide offers solutions for unexpected precipitation or dissolution issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when dissolving this compound in my aqueous buffer. Isn't this compound supposed to be highly soluble in water?

A1: Yes, this compound is documented to have excellent aqueous solubility, with reported values of ≥51.9 mg/mL in water.[1] However, several factors in your experimental setup could lead to unexpected precipitation. These include:

  • pH of the solution: The solubility of a compound can be pH-dependent. Ensure the pH of your buffer is within a range where this compound is stable and soluble.

  • Buffer composition: Certain ions in your buffer could potentially interact with this compound, leading to the formation of a less soluble salt.

  • Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit under your specific experimental conditions (e.g., temperature, presence of other solutes).

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to a decrease in solubility.

  • Purity of the compound: Impurities in your this compound sample could affect its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent, with a reported solubility of ≥5.45 mg/mL.[1] Ethanol is another excellent option, with a very high solubility of ≥45.3 mg/mL.[1] For aqueous experiments, sterile, purified water is the primary solvent, with a solubility of ≥51.9 mg/mL.[1][2] When preparing aqueous solutions, sonication can be used to aid dissolution.

Q3: How can I improve the solubility of this compound if I continue to face issues?

A3: Several techniques can be employed to enhance the solubility of pharmaceutical compounds. These methods can be broadly categorized into physical and chemical modifications. Some common approaches include pH adjustment, the use of co-solvents, and the addition of solubilizing excipients.

Q4: Are there any specific excipients that are known to improve the solubility of drugs in aqueous solutions?

A4: Yes, various excipients can be used to enhance drug solubility. These include surfactants, cyclodextrins, and polymers. For example, surfactants like Tween 80 and sodium lauryl sulfate can increase permeability and solubility. Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their apparent solubility. Polymers such as polyethylene glycol (PEG) can also act as solubilizing agents.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting this compound solubility issues.

Problem: this compound precipitates out of my aqueous solution.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Measure the pH of your solution. Adjust the pH using dilute acid or base to see if the precipitate redissolves. Weakly basic or acidic drugs can have their solubility significantly altered by pH.The precipitate dissolves upon pH adjustment, indicating the solubility is pH-dependent.
High Concentration Try preparing a more dilute solution. Calculate the molar concentration to ensure you are not exceeding the known solubility limit.A lower concentration solution remains clear, indicating the initial concentration was too high.
Low Temperature Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures.The precipitate dissolves upon warming. Be cautious of potential degradation at elevated temperatures.
Buffer Incompatibility Prepare the this compound solution in deionized water first, then add it to the buffer. Alternatively, try a different buffer system.This compound dissolves in water but precipitates in the buffer, indicating an incompatibility.
Slow Dissolution Rate Increase the agitation rate or use sonication to aid the dissolution process.The dissolution rate increases, and the compound dissolves completely.

Solubility Enhancement Strategies

If basic troubleshooting does not resolve the issue, the following formulation strategies can be considered to enhance the aqueous solubility of a compound.

Technique Description Advantages Disadvantages
Co-solvency A water-miscible solvent in which the drug is highly soluble is added to the aqueous solution. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).Simple and effective method. Can increase solubility by several orders of magnitude.Potential for toxicity or altered pharmacology due to the co-solvent.
pH Adjustment The pH of the solution is altered to a point where the drug has maximum solubility. This is particularly effective for ionizable drugs.A simple and powerful technique for ionizable compounds.Can lead to chemical instability of the drug. Not effective for non-ionizable compounds.
Micronization The particle size of the drug is reduced, which increases the surface area available for dissolution.Increases the dissolution rate.Does not increase the equilibrium (saturation) solubility.
Complexation A complexing agent, such as a cyclodextrin, is used to form a soluble complex with the drug molecule.Can significantly increase solubility and stability.The complexing agent may have its own pharmacological or toxicological effects.
Solid Dispersion The drug is dispersed in an inert carrier matrix at the solid state.Can enhance the dissolution rate and extent of supersaturation.Can be physically unstable, leading to recrystallization of the drug over time.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Purified water (or relevant aqueous buffer)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume of the aqueous solvent to each vial.

  • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • The calculated concentration represents the equilibrium solubility of this compound under the tested conditions.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a general method for evaluating the effect of co-solvents on this compound solubility.

Materials:

  • This compound powder

  • Purified water

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Add an excess amount of this compound to each co-solvent mixture.

  • Shake to equilibrium, centrifuge, filter, and analyze the supernatant.

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration for achieving the desired solubility.

Visualizations

G Workflow for Addressing this compound Solubility Issues A Start: this compound Solubility Issue Observed B Review Literature for Known Solubility Data A->B C Is Observed Solubility << Reported? B->C D Troubleshoot Experimental Conditions (pH, Temp, Buffer, Concentration) C->D Yes G Select Solubility Enhancement Technique C->G No (Solubility is inherently low for this application) E Issue Resolved? D->E F Proceed with Experiment E->F Yes E->G No H Implement Technique (e.g., Co-solvency, pH adjustment) G->H J Re-evaluate Experimental Goal or Compound G->J I End: Desired Solubility Achieved H->I

Caption: A logical workflow for diagnosing and resolving unexpected solubility issues with this compound.

G Decision Tree for Solubility Enhancement A Is the compound ionizable? B Try pH Adjustment A->B Yes C Is the compound sensitive to pH? A->C No F Is a solid dosage form required? B->F D Consider Co-solvency C->D No E Consider Complexation (e.g., Cyclodextrins) C->E Yes D->F E->F G Consider Solid Dispersion or Micronization F->G Yes H Evaluate Surfactants or other Excipients F->H No

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.

References

Technical Support Center: Optimizing Mepiroxol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using Mepiroxol in in vivo animal studies. Given that established in vivo dosage regimens for systemic administration of this compound are not widely published, this document focuses on the principles of establishing and optimizing a dosage for novel applications.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in an animal study without existing in vivo data?

A1: When prior in vivo data is unavailable, a common approach is to extrapolate a starting dose from in vitro data, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A starting dose for an in vivo efficacy study is often set at a level expected to achieve plasma concentrations 10- to 100-fold higher than the in vitro IC50 value. However, it is crucial to first conduct a dose-escalation study to determine the maximum tolerated dose (MTD) to ensure the safety of the animals.

Q2: What is the most appropriate animal model and route of administration for this compound?

A2: The choice of animal model (e.g., mouse, rat) depends on the research question and the disease being modeled. For initial pharmacokinetic (PK) and toxicity studies, rodents are commonly used due to their well-characterized biology and handling feasibility.

The route of administration depends on the drug's properties and the intended therapeutic application.

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability, but can be technically challenging.

  • Intraperitoneal (IP): Common in rodent studies for systemic delivery, offering rapid absorption.

  • Oral (PO): Preferred for its clinical relevance, but requires the drug to have good oral bioavailability.

  • Topical: this compound is traditionally used topically, which is suitable for skin-related disease models.

A pilot study comparing different routes may be necessary to determine which provides the desired exposure profile.

Q3: this compound has low aqueous solubility. How can I formulate it for in vivo administration?

A3: Formulating poorly soluble compounds like this compound for in vivo use is a common challenge. Several strategies can be employed, and the final choice will require compatibility and stability testing.

Vehicle Selection Guide

Vehicle Component Purpose Example Considerations
Aqueous Solution Simple, physiological Saline, Phosphate-Buffered Saline (PBS) Only for soluble compounds.
Co-solvents Increase solubility Ethanol, DMSO, PEG-400 Can cause toxicity at high concentrations. Often used in combination and diluted.
Surfactants Form micelles to encapsulate the drug Tween 80, Cremophor EL Can have biological effects and cause hypersensitivity reactions.
Cyclodextrins Form inclusion complexes to enhance solubility Hydroxypropyl-β-cyclodextrin (HP-β-CD) Generally well-tolerated and effective for many compounds.

| Lipid-based | For highly lipophilic compounds | Corn oil, sesame oil | Suitable for oral or subcutaneous administration. |

A common starting formulation for a poorly soluble compound might be 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, and the remainder as saline or PBS. Always run a small vehicle tolerance study in your animal model before proceeding with the main experiment.

Troubleshooting Guide

Problem 1: Unexpected Toxicity or Animal Mortality at Low Doses
  • Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve this compound may be causing adverse effects.

    • Solution: Run a control group that receives only the vehicle at the same volume and administration frequency. If toxicity is observed, reformulate with a more biocompatible vehicle system (e.g., using cyclodextrins instead of high concentrations of DMSO or surfactants).

  • Possible Cause 2: Rapid Drug Absorption. A rapid Cmax (peak plasma concentration) after IP or IV administration can lead to acute toxicity.

    • Solution: Consider an alternative route of administration that provides slower absorption, such as subcutaneous (SC) or oral (PO) gavage. Alternatively, adjust the formulation to a suspension or a controlled-release vehicle.

  • Possible Cause 3: Species-Specific Sensitivity. The chosen animal model may be particularly sensitive to this compound.

    • Solution: Review literature for known sensitivities in the selected species to compounds with similar structures or mechanisms. If possible, test the MTD in a second species to assess if the effect is widespread.

Problem 2: Lack of Efficacy at High, Non-Toxic Doses
  • Possible Cause 1: Poor Bioavailability. The drug may not be reaching the target tissue at sufficient concentrations.

    • Solution: Conduct a pharmacokinetic (PK) study to measure this compound concentrations in plasma and, if possible, in the target tissue over time. This will determine key parameters like Cmax, half-life (t1/2), and total exposure (AUC). If exposure is low, reformulation or a different administration route is necessary.

  • Possible Cause 2: High Plasma Protein Binding. this compound may be extensively bound to plasma proteins (like albumin), leaving only a small, inactive free fraction.

    • Solution: Perform in vitro plasma protein binding assays. If binding is very high (>99%), the total plasma concentration measured in a PK study may be misleading. The dose may need to be increased significantly to achieve a therapeutic concentration of the free drug.

  • Possible Cause 3: Rapid Metabolism/Clearance. The drug may be cleared from the body too quickly to exert a therapeutic effect.

    • Solution: The PK study will reveal the drug's half-life. If it is very short, consider a more frequent dosing schedule (e.g., twice daily instead of once) or a formulation that provides sustained release.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice), 8-10 weeks old, n=3-5 per group.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration: Administer this compound daily for 5-7 days via the chosen route (e.g., IP or PO). Include a vehicle-only control group.

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture), and any mortality.

    • Endpoint: A dose is considered to have exceeded the MTD if it results in >15-20% body weight loss, significant clinical signs of distress, or mortality.

  • Data Analysis: The MTD is defined as the highest dose at which no dose-limiting toxicities are observed. This dose is then used as the upper limit for subsequent efficacy studies.

Sample MTD Study Data

Dose Group (mg/kg) Mean Body Weight Change (%) Clinical Signs Observed Mortality MTD Exceeded?
Vehicle +2.5% None 0/5 No
10 +1.8% None 0/5 No
30 -3.1% Mild, transient lethargy post-dosing 0/5 No

| 100 | -18.7% | Severe lethargy, ruffled fur | 2/5 | Yes |

Based on this hypothetical data, the MTD would be established at 30 mg/kg.

Visualizations

experimental_workflow cluster_preclinical Phase 1: Pre-Clinical Assessment cluster_safety Phase 2: Safety & Tolerability cluster_pk Phase 3: Pharmacokinetics cluster_efficacy Phase 4: Efficacy Testing invitro In Vitro IC50/EC50 Determination formulation Formulation Development (Solubility & Stability) invitro->formulation vehicle_tox Vehicle Tolerance Study formulation->vehicle_tox mtd_study Maximum Tolerated Dose (MTD) Study (Dose Escalation) pk_study Pharmacokinetic (PK) Study (Single Dose at MTD) mtd_study->pk_study efficacy_study In Vivo Efficacy Study (Dose Range below MTD) mtd_study->efficacy_study vehicle_tox->mtd_study pk_study->efficacy_study

Caption: Workflow for establishing an in vivo this compound dosage.

troubleshooting_tree start In Vivo Study Outcome no_efficacy Lack of Efficacy start->no_efficacy toxicity Unexpected Toxicity start->toxicity pk_check Was PK study performed? no_efficacy->pk_check vehicle_check Was vehicle-only control included? toxicity->vehicle_check run_pk Action: Conduct PK Study (Measure Plasma/Tissue Exposure) pk_check->run_pk No analyze_pk Analyze PK Data: Low Exposure? Rapid Clearance? pk_check->analyze_pk Yes reformulate Action: Reformulate or Change Admin Route analyze_pk->reformulate change_dosing Action: Increase Dosing Frequency analyze_pk->change_dosing run_vehicle Action: Run Vehicle-Only Control Group vehicle_check->run_vehicle No vehicle_toxic Is vehicle toxic? vehicle_check->vehicle_toxic Yes reformulate_tox Action: Reformulate with more tolerable excipients vehicle_toxic->reformulate_tox Yes lower_dose Action: Lower Dose or Change Admin Route (e.g., PO) vehicle_toxic->lower_dose No

Caption: Decision tree for troubleshooting in vivo this compound studies.

signaling_pathway This compound This compound Ergosterol Ergosterol Synthesis Pathway This compound->Ergosterol Inhibits Membrane Fungal Cell Membrane Integrity Membrane Integrity (Loss) Membrane->Integrity Ergosterol->Membrane Provides Lanosterol Lanosterol 14α-demethylase Ergosterol->Lanosterol Growth Fungal Growth (Inhibition) Integrity->Growth

Caption: Hypothetical this compound mechanism of action pathway.

Troubleshooting Mepiroxol instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting Mepiroxol instability during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in long-term storage?

A1: this compound's stability is primarily influenced by environmental conditions and its formulation. Key factors include:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • Humidity: this compound is known to be sensitive to moisture.[3][4]

  • Light: Although less emphasized in the provided results, photostability is a standard parameter to consider in drug stability testing.

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[5]

  • Oxidation: The molecule can undergo oxidative degradation.

  • Excipients: The components of the formulation can significantly impact stability. For instance, lactose monohydrate can hasten degradation, while polyvinyl pyrrolidone and magnesium stearate can also affect thermal stability.

Q2: What are the known degradation products of this compound?

A2: One identified degradation product of this compound is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. This impurity has been observed during stability studies under stressed conditions (40°C/75% RH).

Q3: What are the recommended storage conditions for this compound?

A3: Based on its sensitivity to heat and humidity, this compound should be stored in a cool, dry place. Specific storage temperatures and humidity levels should be determined by stability studies of the final formulation. One study on sustained-release pellets indicated that storage at 30°C/70%RH resulted in consistent drug release profiles over three months. Safety data sheets recommend storing the container tightly closed in a dry, cool, and well-ventilated place.

Q4: How can I detect and quantify this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are robust and commonly used analytical methods for the separation and quantification of this compound and its impurities. These methods are essential for stability studies, ensuring the accurate measurement of the active pharmaceutical ingredient (API) and the detection of any degradation products.

Troubleshooting Guide

Issue 1: I am observing a significant decrease in this compound concentration in my formulation during long-term stability studies.

Possible Cause Troubleshooting Action
Inappropriate Storage Conditions Verify that storage temperature and humidity are within the recommended range. Consider conducting stress testing at various conditions (e.g., 40°C/75% RH, 50°C) to understand the degradation kinetics.
Incompatible Excipients Review the formulation for excipients known to interact with this compound, such as lactose monohydrate. Conduct compatibility studies with individual excipients to identify any detrimental interactions.
pH of the Formulation Measure the pH of the formulation. If it is acidic or alkaline, this could be contributing to hydrolytic degradation. Adjust the pH with appropriate buffers if necessary.
Oxidative Degradation Consider if the formulation is exposed to oxidizing agents or lacks sufficient antioxidant protection. Incorporating an antioxidant may improve stability. The use of packaging that limits oxygen exposure can also be beneficial.
Inadequate Packaging The packaging may not be providing sufficient protection from moisture and light. Evaluate the use of containers with better barrier properties, such as aluminum-PVDC packaging.

Issue 2: I have detected an unknown peak in my chromatogram during stability analysis.

Possible Cause Troubleshooting Action
Degradation Product Formation The unknown peak is likely a degradation product. Attempt to identify the structure using hyphenated techniques like LC-MS/MS. Compare the retention time with known this compound impurities if standards are available.
Interaction with Container/Closure Leachables from the packaging material could be appearing in the chromatogram. Analyze a placebo formulation stored in the same packaging to see if the peak is present.
Contamination The peak could be a contaminant from the manufacturing process or analytical procedure. Review all raw materials and solvents used.

Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions as reported in a study.

Stress ConditionDurationStandard this compound Assay (%)Sample this compound Assay (%)
Acid Hydrolysis (1N HCl) 90 minutes58.4250.53
Alkali Hydrolysis (0.1M NaOH) 90 minutes70.8577.06
Oxidative Degradation 90 minutes58.4243.42

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent).

  • Acid Degradation: Treat the this compound solution with 1N HCl at room temperature. Take samples at different time points (e.g., 0, 30, 60, 90 minutes) and neutralize them before analysis.

  • Alkali Degradation: Treat the this compound solution with 0.1M NaOH at room temperature. Sample and neutralize as described for acid degradation.

  • Oxidative Degradation: Treat the this compound solution with a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature. Sample at various time points.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and/or fluorescent light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or HPTLC method to determine the percentage of this compound remaining and to detect any degradation products.

Protocol 2: HPLC Method for this compound Stability Testing

Objective: To quantify this compound and its degradation products in a given sample.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the buffer may need to be adjusted to achieve optimal separation (e.g., pH 3.0).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection Wavelength: Detection is often performed in the UV range, for example, at 224 nm or 306 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Prepare the sample solution by dissolving a known amount of the formulation in the mobile phase or a suitable diluent.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Degradation products can be quantified similarly if reference standards are available.

Visualizations

Mepiroxol_Degradation_Pathway This compound This compound DegradationProduct trans-4-(6,8-dibromoquinazolin- 3(4H)-yl)cyclohexanol This compound->DegradationProduct Degradation Stress Stress Conditions (Heat, Humidity, Acid, Alkali, Oxidation) Stress->this compound

Caption: this compound Degradation Pathway

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Formulation Store Store under Controlled Conditions (e.g., 25°C/60%RH, 40°C/75%RH) Prep->Store Sample Withdraw Samples at Time Points (0, 3, 6, 12 months) Store->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Data Quantify this compound and Degradation Products HPLC->Data Report Evaluate Data and Assess Stability Data->Report

Caption: Experimental Workflow for Stability Testing

Troubleshooting_Decision_Tree Start This compound Instability Observed CheckStorage Are Storage Conditions Correct? Start->CheckStorage CheckExcipients Are Excipients Compatible? CheckStorage->CheckExcipients Yes CorrectStorage Correct Storage Conditions CheckStorage->CorrectStorage No CheckPackaging Is Packaging Adequate? CheckExcipients->CheckPackaging Yes Reformulate Reformulate with Compatible Excipients CheckExcipients->Reformulate No InvestigateOther Investigate Other Factors (pH, Oxidation) CheckPackaging->InvestigateOther Yes ImprovePackaging Improve Packaging CheckPackaging->ImprovePackaging No Stable Product is Stable InvestigateOther->Stable CorrectStorage->Start Reformulate->Start ImprovePackaging->Start

Caption: Troubleshooting Decision Tree for this compound Instability

References

Improving the yield of Mepiroxol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Mepiroxol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to optimize your reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, chemically known as 3-pyridylmethyl 3-methyl-4-thiazolidinecarboxylate, is typically synthesized in a two-step process. The first step involves the synthesis of the key intermediate, 3-methyl-4-thiazolidinecarboxylic acid. This is followed by an esterification reaction between this intermediate and 3-pyridinemethanol.

Q2: How is the 3-methyl-4-thiazolidinecarboxylic acid precursor synthesized?

A2: The precursor is synthesized via a cyclocondensation reaction. While the exact procedure for the 3-methyl derivative is not explicitly detailed in the provided search results, a general and analogous approach involves the reaction of an amino acid with an aldehyde or ketone. For N-substituted derivatives, a common method is the reaction of L-cysteine with an appropriate aldehyde.

Q3: What are the common challenges in the synthesis of thiazolidine-4-carboxylic acid derivatives?

A3: Common challenges include the formation of diastereomeric mixtures, which can be difficult to separate. The ratio of cis to trans isomers can be highly dependent on the solvent used. For instance, in some syntheses, DMSO favors the trans isomer, while CDCl3 favors the cis isomer[1]. Incomplete reactions and side product formation are also potential issues.

Q4: Which catalysts are suitable for the esterification of the thiazolidine carboxylic acid with 3-pyridinemethanol?

A4: For the esterification of carboxylic acids with alcohols, particularly for forming peptide-like bonds, coupling agents like dicyclohexylcarbodiimide (DCC) are commonly used[2]. Acid catalysts such as sulfuric acid or thionyl chloride are also employed in classical Fischer esterification reactions[2].

Q5: How can I monitor the progress of the reaction?

A5: The progress of both the cyclocondensation and the esterification reactions can be effectively monitored using thin-layer chromatography (TLC)[2]. This allows for a qualitative assessment of the consumption of starting materials and the formation of the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 3-methyl-4-thiazolidinecarboxylic acid - Incomplete reaction. - Suboptimal pH for cyclization. - Formation of side products.- Increase reaction time and continue to monitor by TLC. - Adjust the pH of the reaction mixture; for similar syntheses, a pH of 5 is sometimes used for product isolation[3]. - Ensure the purity of starting materials.
Formation of Diastereomers The cyclization reaction can lead to a mixture of cis and trans isomers at the C2 and C4 positions of the thiazolidine ring.- The solvent system can influence the diastereomeric ratio. Experiment with different solvents to favor the desired isomer. - Purification by column chromatography may be necessary to separate the isomers.
Low Yield of this compound in Esterification Step - Inefficient coupling agent or catalyst. - Presence of water in the reaction mixture, which can hydrolyze the ester. - Unfavorable reaction equilibrium.- Use a reliable coupling agent like DCC in an appropriate solvent. - Ensure all glassware is thoroughly dried and use anhydrous solvents. - In Fischer esterification, use an excess of one reactant (typically the alcohol) to drive the equilibrium towards the product.
Difficult Purification of this compound - Presence of unreacted starting materials. - Formation of byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC). - Side reactions involving the pyridine nitrogen.- After the reaction, perform an extractive work-up to remove water-soluble impurities and byproducts. - If DCC is used, the dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration. - Purify the crude product by column chromatography on silica gel.
Product Degradation (Thiazolidine Ring Opening) The thiazolidine ring can be susceptible to opening under certain pH conditions, particularly strongly acidic or basic conditions during work-up.- Maintain a neutral or mildly acidic/basic pH during the work-up and purification steps. - Avoid prolonged exposure to harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid (General Method)

This protocol is for a related compound but illustrates the general principle for forming the thiazolidine ring.

  • Dissolve L-cysteine (e.g., 26 mmol, 3.15 g) and the desired aromatic aldehyde (26 mmol) in a 1:1 mixture of ethanol and water (60 mL).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, collect the precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Recrystallize the solid product from a mixture of hot ethanol and water to obtain the purified 2-aryl-thiazolidine-4-carboxylic acid.

Protocol 2: Esterification of Thiazolidine-4-Carboxylic Acid (General Method)

This protocol outlines a general method for esterification using a coupling agent.

  • Dissolve the thiazolidine-4-carboxylic acid derivative and 3-pyridinemethanol in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Allow the reaction to proceed at 0°C for a few hours and then let it warm to room temperature, stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions for the synthesis of thiazolidine-4-carboxylic acid derivatives, which can be adapted for the synthesis of the this compound precursor.

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)Reference
L-Cysteine2-HydroxybenzaldehydeEthanol/Water (1:1)Room Temp.2492
L-Cysteine4-NitrobenzaldehydeEthanol/WaterRoom Temp.2489
L-Cysteine4-ChlorobenzaldehydeEthanol/WaterRoom Temp.2486
L-CysteineBenzaldehydeEthanol/WaterRoom Temp.2487

Visualizations

This compound Synthesis Workflow

Mepiroxol_Synthesis cluster_step1 Step 1: Synthesis of 3-Methyl-4-Thiazolidinecarboxylic Acid cluster_step2 Step 2: Esterification cluster_purification Purification Cysteine L-Cysteine Cyclocondensation Cyclocondensation Cysteine->Cyclocondensation Aldehyde Acetaldehyde Aldehyde->Cyclocondensation Precursor 3-Methyl-4- Thiazolidinecarboxylic Acid Esterification Esterification (e.g., DCC coupling) Precursor->Esterification Cyclocondensation->Precursor Pyridinemethanol 3-Pyridinemethanol Pyridinemethanol->Esterification This compound This compound Workup Extractive Work-up This compound->Workup Esterification->this compound Chromatography Column Chromatography Workup->Chromatography FinalProduct Purified this compound Chromatography->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting_this compound cluster_troubleshoot_step1 Troubleshooting Step 1 cluster_troubleshoot_step2 Troubleshooting Step 2 Start Low Final Yield CheckStep1 Check Yield of Precursor Synthesis Start->CheckStep1 CheckStep2 Check Yield of Esterification Start->CheckStep2 LowYield1 Low Precursor Yield CheckStep1->LowYield1 LowYield2 Low Esterification Yield CheckStep2->LowYield2 IncompleteReaction1 Incomplete Reaction? LowYield1->IncompleteReaction1 SideProducts1 Side Products? IncompleteReaction1->SideProducts1 No ExtendRxnTime Increase Reaction Time IncompleteReaction1->ExtendRxnTime Yes CheckPurity Check Purity of Starting Materials SideProducts1->CheckPurity Yes WaterPresent Anhydrous Conditions? LowYield2->WaterPresent CatalystIssue Catalyst/Coupling Agent? WaterPresent->CatalystIssue Yes DryGlassware Use Anhydrous Solvents & Dry Glassware WaterPresent->DryGlassware No ChangeCatalyst Optimize Catalyst/ Coupling Agent CatalystIssue->ChangeCatalyst Ineffective

Caption: A logical flow diagram for troubleshooting low yield issues.

References

Technical Support Center: Addressing Off-Target Effects of Mepiroxol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific molecular target and off-target profile of Mepiroxol (also known as Lysateril or 3-PYRIDINEMETHANOL N-OXIDE), an antihyperlipidemic agent, is limited in publicly available scientific literature. Therefore, this technical support guide uses "this compound" as a representative small molecule inhibitor to provide a generalized framework for researchers to identify, troubleshoot, and mitigate potential off-target effects in cell-based assays. The principles and protocols described herein are broadly applicable to other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects occur when a small molecule like this compound interacts with cellular components other than its intended biological target. These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, or the misinterpretation of the biological role of the intended target.[1] Identifying and controlling for off-target effects is crucial for the validation of research findings and the development of selective therapeutic agents.

Q2: I'm observing a phenotype in my cell-based assay that doesn't align with the known or expected function of this compound's primary target. Could this be an off-target effect?

A: It is highly possible. A discrepancy between the observed phenotype and the known function of the primary target is a common indicator of off-target activity. It is essential to perform a series of validation experiments to distinguish between on-target and off-target effects.

Q3: What are the initial steps to troubleshoot potential off-target effects of this compound?

A: Start by performing a dose-response experiment to determine the concentration at which this compound elicits the observed phenotype. Compare this with the concentration required for on-target engagement. A significant difference in these concentrations may suggest an off-target effect. Additionally, using a structurally unrelated inhibitor of the same target can help determine if the phenotype is specific to this compound's chemical structure.

Q4: How can I definitively confirm that this compound is engaging its intended target in my cells?

A: Target engagement assays are essential to confirm that this compound is binding to its intended target within the complex cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA®) can provide direct evidence of target binding in intact cells.

Q5: What advanced techniques can I use to identify the specific off-targets of this compound?

A: Several advanced techniques can be employed for off-target profiling. These include:

  • Kinase Profiling: If the primary target is a kinase or if off-target kinase activity is suspected, screening this compound against a broad panel of kinases can identify unintended interactions.

  • Proteomic Approaches: Techniques such as affinity chromatography-mass spectrometry (AC-MS) can be used to pull down binding partners of this compound from cell lysates, thereby identifying potential off-targets.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with a library of phenotypes from compounds with known targets can provide clues about its off-target activities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Observed phenotype is inconsistent with the primary target's known function. Off-target effects of this compound.1. Perform a dose-response curve and compare the EC50 for the phenotype with the IC50 for the primary target. 2. Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced. 3. Perform a target knockdown (e.g., using siRNA or CRISPR) to see if it phenocopies the effect of this compound.
This compound induces cellular toxicity at concentrations required for the desired effect. Off-target toxicity.1. Conduct a cell viability assay across multiple cell lines to assess cell-type specificity. 2. Screen this compound against a panel of known toxicity targets (e.g., hERG, CYP enzymes). 3. Use a cell line that does not express the primary target to see if toxicity persists.
Inconsistent results between experiments. Experimental variability or off-target effects at different cell states.1. Standardize all experimental parameters, including cell passage number, confluency, and this compound concentration. 2. Ensure the use of appropriate controls, including a vehicle control (e.g., DMSO). 3. Consider the impact of cell culture media components on this compound activity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify the direct binding of this compound to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Protocol 2: Kinase Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service or perform the assay in-house using a commercially available kinase panel.

  • Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against a large panel of kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up dose-response experiments should be performed for any significant "hits" to determine their IC50 values.

Visualizing Workflows and Pathways

Experimental_Workflow_for_Off_Target_Identification Workflow for Investigating this compound's Off-Target Effects phenotype Observe Phenotype with this compound dose_response Dose-Response Curve phenotype->dose_response compare_potency Compare Phenotypic EC50 with Target IC50 dose_response->compare_potency discrepancy Significant Discrepancy? compare_potency->discrepancy on_target Likely On-Target discrepancy->on_target No off_target_investigation Investigate Off-Targets discrepancy->off_target_investigation Yes structural_analog Test Structurally Unrelated Inhibitor off_target_investigation->structural_analog target_knockdown Target Knockdown (siRNA/CRISPR) off_target_investigation->target_knockdown cetsa CETSA for Target Engagement off_target_investigation->cetsa kinase_profiling Kinase Profiling off_target_investigation->kinase_profiling proteomics Affinity Proteomics off_target_investigation->proteomics phenocopy Phenocopy? target_knockdown->phenocopy phenocopy->on_target Yes phenocopy->off_target_investigation No identify_off_targets Identify Potential Off-Targets kinase_profiling->identify_off_targets proteomics->identify_off_targets

Caption: A logical workflow for the systematic investigation of this compound's potential off-target effects.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway for this compound This compound This compound Primary_Target Primary Target (e.g., Lipid Kinase) This compound->Primary_Target On-Target Inhibition Off_Target Off-Target (e.g., Protein Kinase A) This compound->Off_Target Off-Target Inhibition Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target->Downstream_Effector_2 Lipid_Metabolism Lipid Metabolism (Expected Phenotype) Downstream_Effector_1->Lipid_Metabolism Cell_Proliferation Cell Proliferation (Observed Off-Target Phenotype) Downstream_Effector_2->Cell_Proliferation

Caption: A diagram illustrating how this compound could modulate both its intended pathway and an off-target pathway.

References

Technical Support Center: Enhancing the Oral Bioavailability of Mepiroxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of Mepiroxol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it related to Ambroxol?

This compound is often used as a synonym for Ambroxol hydrochloride, a mucolytic agent used in the treatment of respiratory diseases. For the purposes of this guide, we will consider them to be the same entity. Ambroxol is known for its secretolytic and secretomotoric actions.

Q2: What are the known physicochemical properties of this compound (Ambroxol Hydrochloride)?

This compound is a white to yellowish crystalline powder. Its key physicochemical properties are summarized in the table below.

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound and its implication for oral bioavailability?

This compound (Ambroxol) is classified as a BCS Class I drug, which means it has both high solubility and high permeability. Theoretically, BCS Class I drugs are well-absorbed, and their oral bioavailability is generally high. The reported oral bioavailability of Ambroxol is approximately 79%.

Q4: If this compound is BCS Class I, why would I be experiencing low bioavailability in my experiments?

While this compound has inherently good absorption characteristics, several factors could lead to lower-than-expected bioavailability in an experimental setting. These can include:

  • First-Pass Metabolism: Although the high bioavailability suggests it's not a major barrier, some degree of metabolism in the gut wall or liver before reaching systemic circulation can occur.[1][2][3][4][5]

  • Formulation Issues: Poor formulation design can lead to incomplete drug release from the dosage form.

  • Experimental Variability: Issues with the animal model, analytical methods, or experimental procedures can lead to inaccurate bioavailability measurements.

  • Drug Interactions: Co-administered substances could potentially affect the absorption or metabolism of this compound.

Q5: What are the common strategies to enhance the oral bioavailability of drugs?

For poorly soluble drugs, common strategies include micronization, nanosizing, solid dispersions, and lipid-based formulations. However, for a BCS Class I drug like this compound, the focus would be on optimizing the formulation to ensure rapid and complete drug release and potentially modulating any minor first-pass metabolism.

Troubleshooting Guides

Issue 1: Lower-than-expected in vitro dissolution rate.
Potential Cause Troubleshooting Step
Poor wettability of the drug powder. Incorporate a suitable wetting agent (e.g., polysorbate 80) into the formulation.
Drug polymorphism. Characterize the crystalline form of this compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure consistency.
Inadequate disintegration of the dosage form. Optimize the concentration of disintegrants (e.g., croscarmellose sodium, sodium starch glycolate) in your tablet or capsule formulation.
Formation of poorly soluble complexes with excipients. Conduct compatibility studies between this compound and all excipients using techniques like FTIR and DSC.
Issue 2: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step
Inconsistent dosing. Ensure accurate and consistent administration of the drug formulation to the animals. For oral gavage, ensure the suspension is homogenous.
Physiological variability in animals (e.g., fed vs. fasted state). Standardize the experimental conditions, including the feeding state of the animals, as food can affect drug absorption.
Issues with blood sampling and processing. Optimize the blood collection schedule to capture the Cmax accurately. Ensure proper handling and storage of plasma samples to prevent drug degradation.
Analytical method variability. Validate your analytical method for linearity, accuracy, precision, and stability of this compound in the biological matrix.
Issue 3: Discrepancy between in vitro dissolution and in vivo bioavailability.
Potential Cause Troubleshooting Step
Dissolution medium does not reflect in vivo conditions. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.
Significant first-pass metabolism not accounted for in vitro. Utilize in vitro models like liver microsomes or S9 fractions to estimate the metabolic stability of this compound.
Gastrointestinal transit time effects. Consider the use of formulations that can control the release rate of the drug to match the optimal absorption window in the gastrointestinal tract.

Data Presentation

Table 1: Physicochemical Properties of this compound (Ambroxol Hydrochloride)

PropertyValueReference
Molecular Formula C₁₃H₁₉Br₂ClN₂ODrugBank
Molecular Weight 414.56 g/mol DrugBank
Aqueous Solubility HighBCS Class I
Permeability HighBCS Class I
Oral Bioavailability ~79%
LogP 2.8DrugBank

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure: a. Place one dosage form (e.g., tablet or capsule) in each dissolution vessel. b. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of this compound in the samples using a validated HPLC-UV method.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21-25 days).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Procedure: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the this compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability. c. For B-to-A permeability, add the drug solution to the basolateral side and fresh buffer to the apical side. d. Incubate at 37 °C with gentle shaking. e. Collect samples from the receiver compartment at various time points. f. Analyze the this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software. Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_Design Formulation Design (Excipient Selection) Dosage_Form_Prep Dosage Form Preparation Formulation_Design->Dosage_Form_Prep Physicochemical_Char Physicochemical Characterization Dosage_Form_Prep->Physicochemical_Char Dissolution_Testing Dissolution Testing (USP Apparatus 2) Physicochemical_Char->Dissolution_Testing Permeability_Assay Permeability Assay (Caco-2 Cells) Dissolution_Testing->Permeability_Assay Animal_Dosing Animal Dosing (Oral Gavage) Permeability_Assay->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis Bioavailability_Determination Bioavailability_Determination PK_Analysis->Bioavailability_Determination

Caption: Experimental workflow for evaluating the oral bioavailability of a this compound formulation.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Dissolution Is In Vitro Dissolution >85% in 30 min? Start->Check_Dissolution Troubleshoot_Formulation Troubleshoot Formulation (Wettability, Disintegration, Excipient Compatibility) Check_Dissolution->Troubleshoot_Formulation No Check_Permeability Is Caco-2 Papp High? Check_Dissolution->Check_Permeability Yes Troubleshoot_Formulation->Check_Dissolution Investigate_Metabolism Investigate First-Pass Metabolism (In Vitro Metabolic Stability) Check_Permeability->Investigate_Metabolism No Review_InVivo_Protocol Review In Vivo Protocol (Dosing, Sampling, Analytical Method) Check_Permeability->Review_InVivo_Protocol Yes Investigate_Metabolism->Review_InVivo_Protocol End Optimized Bioavailability Review_InVivo_Protocol->End

Caption: A logical troubleshooting guide for addressing low oral bioavailability of this compound.

References

Technical Support Center: Mitigating Mepiroxol-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Mepiroxol-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the initial troubleshooting steps?

A1: High levels of cell death upon initial treatment with a new compound like this compound are a common challenge. A systematic approach is essential. First, verify the fundamentals of your experimental setup, including the final concentration of this compound and the solvent (e.g., DMSO). Ensure the health and viability of your primary cells before starting the treatment. Key initial steps include performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and optimizing the exposure time.[1]

Q2: How can we reduce the cytotoxic effects of this compound while preserving its intended biological activity?

A2: Mitigating cytotoxicity without compromising efficacy is a primary goal. Several strategies can be employed:

  • Optimization of Concentration and Exposure Time: The most direct approach is to lower the this compound concentration and shorten the exposure duration.[1]

  • Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or pan-caspase inhibitors such as Z-VAD-FMK may rescue cells from death.[1]

Q3: What are the potential mechanisms behind this compound-induced cytotoxicity?

A3: While the precise mechanisms for a novel compound require investigation, common pathways for drug-induced cytotoxicity involve:

  • Induction of Apoptosis: This is a form of programmed cell death that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute cell death.[2][3]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to cellular damage and death.

  • Mitochondrial Dysfunction: Damage to mitochondria can lead to a loss of membrane potential, release of pro-apoptotic factors like cytochrome c, and a decrease in cellular energy production.

Q4: My primary cells appear more sensitive to this compound than expected. What could be the reason?

A4: Primary cells are known to be more sensitive than immortalized cell lines. Factors that can influence their sensitivity include:

  • Cell Health and Passage Number: Unhealthy cells or those at a high passage number can be more susceptible to stress.

  • Thawing and Plating Procedures: Primary cells are sensitive to the thawing process. Extended time in a water bath or improper handling can compromise their viability.

  • Culture Conditions: Sub-optimal conditions such as incorrect CO2 levels, temperature, or humidity can stress the cells, making them more vulnerable to cytotoxic insults.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Initial Screening Concentrations

This guide provides a step-by-step approach to troubleshoot and optimize your experiments when initial this compound concentrations cause excessive cell death.

Troubleshooting Workflow

start High Cytotoxicity Observed check_concentration Verify this compound Concentration & Solvent Level start->check_concentration assess_cells Assess Pre-treatment Cell Health & Viability check_concentration->assess_cells dose_response Perform Dose-Response to Determine CC50 assess_cells->dose_response optimize_time Optimize Exposure Time dose_response->optimize_time cytoprotection Test Cytoprotective Agents (e.g., NAC, Z-VAD-FMK) optimize_time->cytoprotection analyze Analyze Results & Refine Protocol cytoprotection->analyze

Caption: A logical troubleshooting workflow for addressing high cytotoxicity.

Quantitative Data Summary: Example Dose-Response of this compound

The following table illustrates hypothetical CC50 values for this compound in different primary cell types after a 24-hour exposure. This data should be determined empirically for your specific cell type.

Primary Cell TypeCC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)15.2
Primary Human Hepatocytes28.5
Primary Human Neurons8.9
Guide 2: Investigating the Mechanism of this compound-Induced Cytotoxicity

If optimizing concentration and exposure is insufficient, understanding the underlying mechanism is crucial. This guide outlines an experimental approach to investigate whether apoptosis or oxidative stress is involved.

Experimental Workflow for Mechanism Investigation

start This compound-Induced Cytotoxicity apoptosis_branch Investigate Apoptosis start->apoptosis_branch ros_branch Investigate Oxidative Stress start->ros_branch caspase_assay Caspase-3/7 Activation Assay apoptosis_branch->caspase_assay annexin_v Annexin V/PI Staining apoptosis_branch->annexin_v ros_probe ROS Detection (e.g., DCFH-DA) ros_branch->ros_probe nac_rescue N-acetylcysteine (NAC) Rescue ros_branch->nac_rescue analyze Analyze Data to Determine Pathway caspase_assay->analyze annexin_v->analyze ros_probe->analyze nac_rescue->analyze

Caption: Experimental workflow for investigating cytotoxicity mechanisms.

Signaling Pathway: Intrinsic Apoptosis

This compound-induced cytotoxicity may proceed through the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Technical Support Center: Refining HPLC Protocols for Sensitive Mepiroxol Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on validated HPLC protocols specifically for Mepiroxol is limited in publicly available scientific literature. The following troubleshooting guide and suggested experimental protocols are based on general HPLC best practices and data from the analysis of structurally similar compounds, such as Ambroxol. These recommendations should serve as a starting point for method development and validation, which is essential for achieving sensitive and accurate this compound detection.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of HPLC methods for pharmaceutical analysis.

Issue Potential Cause Suggested Solution
No Peaks or Very Small Peaks 1. Detector lamp is off or has low energy.[1] 2. No mobile phase flow.[1] 3. Sample is missing, degraded, or not properly prepared.[1] 4. Problem with the detector, integrator, or injector valve.[1]1. Ensure the detector is turned on and check the lamp's usage hours. Replace if necessary. 2. Check the mobile phase reservoirs and ensure the pump is functioning correctly. Purge the system to remove air bubbles.[2] 3. Prepare a fresh sample and standard. Verify the sample preparation procedure. 4. Check all electrical connections and cables. Run system diagnostics if available.
Peak Tailing 1. Interaction with active silanols on the column. 2. Incorrect mobile phase pH. 3. Column overload. 4. Insufficient buffer concentration.1. Use a high-purity silica-based column or an end-capped column. Consider adding a basic mobile phase additive like triethylamine (TEA). 2. Adjust the mobile phase pH to suppress the ionization of this compound and/or silanol groups. 3. Reduce the amount of sample injected or use a column with a larger internal diameter. 4. Increase the buffer strength to maintain a constant ionization state of the analyte.
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column overload. 3. Column degradation or void formation.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Dilute the sample or reduce the injection volume. 3. Replace the column. Ensure proper column handling to avoid pressure shocks.
Inconsistent Retention Times 1. Change in mobile phase composition. 2. Column temperature fluctuations. 3. Poor column equilibration. 4. Air bubbles in the system.1. Prepare fresh mobile phase. If using a gradient, check that the mixer is working correctly. 2. Use a column oven to maintain a consistent temperature. 3. Increase the column equilibration time before starting the analysis. 4. Degas the mobile phase and purge the system.
High Backpressure 1. Clogged filters or frits. 2. Column blockage with sample residues or precipitates. 3. Improper mobile phase (e.g., precipitated buffer).1. Regularly clean or replace inline filters and column frits. 2. Backflush the column with an appropriate solvent. If the problem persists, the column may need to be replaced. 3. Ensure mobile phase components are fully miscible and the buffer is completely dissolved. Filter the mobile phase before use.
Baseline Noise or Drift 1. Contaminated or non-homogeneous mobile phase. 2. Air bubbles in the detector cell. 3. Detector cell contamination. 4. Slow column equilibration.1. Use high-purity solvents and freshly prepared mobile phase. 2. Purge the system to remove air. 3. Flush the detector cell with a strong, appropriate solvent. 4. Allow sufficient time for the column to equilibrate with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: Based on methods developed for the structurally similar compound Ambroxol, a reverse-phase HPLC method is a suitable starting point. Consider using a C8 or C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase should be adjusted to ensure consistent ionization of this compound.

Q2: How can I improve the sensitivity of my this compound assay?

A2: To enhance sensitivity, you can optimize the detection wavelength, increase the injection volume (while being mindful of potential peak broadening), and ensure your sample is concentrated. Additionally, minimizing baseline noise is crucial for detecting low concentrations of this compound.

Q3: My column lifetime is short when analyzing this compound samples. What could be the cause?

A3: Short column lifetime can be due to strongly adsorbed contaminants from the sample matrix precipitating on the column. Implementing a robust sample preparation procedure to remove interfering substances and using a guard column can help protect the analytical column and extend its lifespan.

Q4: What are the key validation parameters I should assess for my this compound HPLC method?

A4: According to ICH guidelines, key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Q5: How do I perform a forced degradation study for this compound?

A5: A forced degradation study involves subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The goal is to demonstrate that the HPLC method can separate the intact drug from its potential degradation products, thus proving the method is stability-indicating.

Experimental Protocols

Suggested Starting HPLC Method for this compound

This protocol is a hypothetical starting point and requires optimization and validation for your specific application. It is based on established methods for Ambroxol analysis.

  • Column: C8, 5 µm, 250 mm x 4.6 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 40% B

    • 10-30 min: 50% B

    • 30-35 min: 60% B

    • 35-36 min: 25% B

    • 36-45 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

  • Diluent: Water:Methanol (50:50, v/v)

Sample Preparation (for a hypothetical syrup formulation)
  • Accurately weigh a portion of the syrup equivalent to a target concentration of this compound.

  • Transfer to a suitable volumetric flask.

  • Add the diluent (Water:Methanol, 50:50) to about half the volume of the flask.

  • Sonicate for 15-20 minutes to ensure complete dissolution of this compound.

  • Bring the solution to final volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example HPLC Parameters for a Structurally Similar Compound (Ambroxol)

The following table summarizes chromatographic conditions used in published methods for Ambroxol, which may serve as a reference for developing a this compound method.

Parameter Method 1 Method 2
Column Inertsil C8 (250 x 4.6 mm, 5µ)Inertsil C8 (250 x 4.6 mm, 5µ)
Mobile Phase A 0.1% Trifluoroacetic acid0.1% Trifluoroacetic acid
Mobile Phase B Acetonitrile:Mobile Phase A (76:24, v/v)Acetonitrile:Mobile Phase A (76:24, v/v)
Elution Type GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection 245 nm (PDA)PDA Detector
Column Temp. 50°CNot Specified
Table 2: Example Validation Parameters for a Structurally Similar Compound (Ambroxol)

This table provides an overview of typical validation results for an HPLC method for Ambroxol. Similar performance characteristics should be targeted during the validation of a this compound method.

Parameter Result for Ambroxol
Linearity Range 300 - 900 ppm (r² > 0.99)
LOD 0.024 ppm
LOQ Not Specified
Accuracy (% Recovery) 99.55 - 101.1%
Precision (%RSD) 0.1%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Analysis Chromatogram Analysis DataSystem->Analysis

Caption: A generalized workflow for HPLC analysis.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Peak Tailing) CheckColumn Check Column (Age, Type, Contamination) Problem->CheckColumn Possible Cause CheckMobilePhase Check Mobile Phase (pH, Composition, Freshness) Problem->CheckMobilePhase Possible Cause CheckSample Check Sample (Solvent, Concentration) Problem->CheckSample Possible Cause CheckSystem Check System (Leaks, Temperature, Flow Rate) Problem->CheckSystem Possible Cause Sol_Column Solution: Replace Column or Use Guard Column CheckColumn->Sol_Column Identified Sol_MobilePhase Solution: Prepare Fresh Mobile Phase, Adjust pH, Add Modifier CheckMobilePhase->Sol_MobilePhase Identified Sol_Sample Solution: Dissolve in Weaker Solvent, Dilute Sample CheckSample->Sol_Sample Identified Sol_System Solution: Fix Leaks, Use Column Oven, Verify Flow Rate CheckSystem->Sol_System Identified

Caption: A decision tree for troubleshooting common HPLC issues.

References

Adjusting Mepiroxol treatment protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ambroxol in cell culture experiments. It offers troubleshooting advice and frequently asked questions to help optimize treatment protocols for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ambroxol in a cellular context?

A1: Ambroxol has several known mechanisms of action. It is primarily known as a mucolytic agent, but in a cellular context, it has been shown to have anti-inflammatory and antioxidant properties.[1] It can also function as a chemical chaperone, particularly for the enzyme β-glucocerebrosidase (GCase), which is relevant in studies of Gaucher disease and Parkinson's disease.[2] Additionally, Ambroxol can inhibit the activation of the NF-κB signaling pathway, reduce the expression of certain cell adhesion molecules, and affect the number of acidic endosomes.[3]

Q2: How do I prepare an Ambroxol stock solution for cell culture experiments?

A2: To prepare a stock solution, Ambroxol hydrochloride can be dissolved in sterile Dimethyl Sulfoxide (DMSO) or 0.1N Hydrochloric Acid (HCl).[4][5] For example, a 10 mM stock solution in DMSO is commonly used. It is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. When treating cells, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical concentration range and treatment duration for Ambroxol in cell culture?

A3: The optimal concentration and duration of Ambroxol treatment are highly dependent on the cell line and the experimental objective. For chaperone activity in fibroblasts, concentrations ranging from 10 µM to 60 µM for 5 days have been used. In studies with human tracheal epithelial cells, a concentration of 100 nM was effective. For cancer cell lines like A549, concentrations up to 100 µg/mL have been tested. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q4: Can Ambroxol be used in combination with other drugs?

A4: Yes, studies have shown that Ambroxol can have synergistic effects when used with other therapeutic agents. For instance, it has been investigated in combination with chemotherapy drugs in lung cancer models. When planning combination studies, it is important to evaluate the potential for altered toxicity and to determine the optimal dosing schedule for both agents.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed at expected therapeutic concentrations. Cell line is highly sensitive to Ambroxol.Perform a dose-response curve starting from a much lower concentration to determine the IC50 value for your specific cell line. Reduce the treatment duration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Inconsistent or unexpected results between experiments. Ambroxol stock solution degradation.Prepare fresh stock solution and store in aliquots at -20°C to avoid multiple freeze-thaw cycles.
Variability in cell seeding density.Ensure consistent cell seeding density across all wells and experiments, as this can affect the cellular response to treatment.
Contamination of cell culture.Regularly check for and test for microbial contamination.
No observable effect of Ambroxol treatment. Concentration is too low.Increase the concentration of Ambroxol. Refer to published data for your cell line or a similar one to guide your concentration range.
Treatment duration is too short.Increase the duration of the treatment. Some effects of Ambroxol may require longer exposure.
The specific cell line is not responsive to Ambroxol.Consider using a different cell line that is known to be responsive to Ambroxol for your specific research question.
Precipitation of Ambroxol in the culture medium. Ambroxol solubility limit exceeded.Ensure the final concentration of Ambroxol does not exceed its solubility in the culture medium. Prepare fresh dilutions from the stock solution for each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for Ambroxol treatment in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Effective Concentrations of Ambroxol in Various Cell Lines

Cell LineCell TypeEffective ConcentrationTreatment DurationObserved Effect
Human FibroblastsNormal and Gaucher Disease10 µM - 60 µM5 daysIncreased β-glucocerebrosidase activity.
NeuroblastomaNeuronal60 µM5 daysReduced alpha-synuclein levels.
Human Tracheal Epithelial CellsEpithelial100 nMNot specifiedInhibition of rhinovirus infection.
A549Lung CancerUp to 100 µg/mLNot specifiedCytotoxic effects.

Table 2: IC50 Values for Ambroxol

Cell LineCell TypeIC50 Value
A549Lung Cancer3.74 µg/mL (as free drug)
A549 (Nanosuspension)Lung Cancer0.69 µg/mL

Note: IC50 values can be significantly influenced by the formulation of the drug.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of Ambroxol on the viability and proliferation of adherent cells in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ambroxol stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Ambroxol Treatment:

    • Prepare serial dilutions of Ambroxol in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the Ambroxol dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of solvent as the Ambroxol-treated wells (vehicle control).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells.

Analysis of NF-κB Pathway Activation by Western Blot

This protocol describes the analysis of key proteins in the NF-κB signaling pathway in response to Ambroxol treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ambroxol stock solution

  • LPS (Lipopolysaccharide) for stimulation (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with the desired concentrations of Ambroxol for a specified time (e.g., 1 hour).

    • If applicable, stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Ambroxol_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Ambroxol Ambroxol Ambroxol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release Degradation Proteasomal Degradation p_IkB->Degradation NFkB_nuc NF-κB Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

Caption: Ambroxol's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A 1. Cell Line Selection C 3. Determine Optimal Seeding Density A->C B 2. Prepare Ambroxol Stock Solution D 4. Dose-Response Assay (MTT) to find IC50/Optimal Dose B->D C->D E 5. Main Experiment with Optimal Dose and Duration D->E F 6. Endpoint Assay (e.g., Western Blot, qPCR) E->F G 7. Data Analysis and Interpretation F->G

Caption: Workflow for optimizing Ambroxol treatment protocols.

Troubleshooting_Tree Start Unexpected Experimental Results Q1 Is high cytotoxicity observed? Start->Q1 A1_Yes Reduce Ambroxol concentration and/or treatment duration. Check solvent toxicity. Q1->A1_Yes Yes Q2 Is there no observable effect? Q1->Q2 No End Re-evaluate Protocol A1_Yes->End A2_Yes Increase Ambroxol concentration and/or treatment duration. Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Check stock solution integrity. Standardize cell seeding. Screen for contamination. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting Ambroxol experiments.

References

Strategies to minimize batch-to-batch variability of Mepiroxol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ambroxol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability of Ambroxol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Note on Nomenclature: Initial searches for "Mepiroxol" consistently yielded results for "Ambroxol," a well-established mucolytic agent. This guide will henceforth refer to the compound as Ambroxol. Should you be working with a distinct compound named this compound, please verify its chemical identity and note that the information provided here pertains to Ambroxol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Ambroxol synthesis?

A1: Batch-to-batch variability in Ambroxol synthesis can arise from several critical sources:

  • Raw Material Quality: The purity and physical properties of starting materials, such as 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol, are crucial.[1] Impurities in these raw materials can be carried through the synthesis and impact the final product's purity and crystallization behavior.

  • Process Parameters: Inconsistent control of critical process parameters during synthesis and crystallization can lead to significant variability. Key parameters include reaction temperature, pH, rate of reagent addition, and mixing speed. For instance, during the hydrochloride salt formation, maintaining a strict pH range of 1.2-1.6 and a temperature of 18-22°C is critical for optimal crystallization and purity.[2]

  • Crystallization Conditions: The crystallization process itself is a major source of variability. Factors such as solvent selection, cooling rate, and agitation can influence the polymorphic form, particle size distribution, and impurity profile of the final Ambroxol hydrochloride active pharmaceutical ingredient (API).[3]

  • Human Factors: Variations in operator procedures and training can introduce inconsistencies in how processes are executed, contributing to batch-to-batch differences.

Q2: How does the crystallization process impact the final properties of Ambroxol?

A2: The crystallization step is paramount in defining the physicochemical properties of the Ambroxol API, which in turn affect its performance in formulation and bioavailability. Key impacts include:

  • Polymorphism: Ambroxol hydrochloride can exist in different crystalline forms, or polymorphs. Each polymorph can have unique solubility, stability, and dissolution characteristics.[4] Inconsistent crystallization conditions can lead to the formation of different polymorphs or a mixture of forms, resulting in variable product performance.

  • Particle Size Distribution (PSD): The PSD of the API affects its flowability, compressibility, and dissolution rate. A consistent PSD is essential for uniform dosing in solid dosage forms. The method of crystallization, such as cooling profiles and the use of anti-solvents, directly influences the particle size.[5]

  • Purity: The crystallization process is a key purification step. The rate of crystal growth can affect the incorporation of impurities into the crystal lattice. A well-controlled crystallization process can effectively purge impurities, leading to a higher purity final product.

Q3: What are the critical quality attributes (CQAs) of Ambroxol that should be monitored to ensure batch-to-batch consistency?

A3: To ensure consistent quality, the following CQAs of Ambroxol should be closely monitored:

  • Purity and Impurity Profile: The level of Ambroxol and the presence of any related substances or degradation products are critical for safety and efficacy.

  • Polymorphic Form: The crystalline form of the API should be consistent across batches.

  • Particle Size Distribution: The mean particle size and the distribution of particle sizes should be within a defined range.

  • Assay: The potency of the API must be consistent.

  • Residual Solvents: The levels of any solvents used in the manufacturing process must be below the limits specified in pharmacopeial guidelines.

  • Water Content: The amount of water in the API can affect its stability and handling properties.

Troubleshooting Guides

Issue 1: Inconsistent Purity and Impurity Profile Between Batches

Possible Causes and Corrective Actions:

Potential Cause Troubleshooting Steps Preventive Measures
Variable Raw Material Quality 1. Perform comprehensive analysis (e.g., HPLC, GC-MS) of incoming raw materials from different batches. 2. Compare impurity profiles of raw materials with the final Ambroxol batches.1. Establish stringent specifications for all raw materials with qualified suppliers. 2. Implement a robust raw material testing program.
Inconsistent Reaction Conditions 1. Review batch records for deviations in temperature, reaction time, and reagent stoichiometry. 2. Analyze intermediates at key stages of the synthesis to identify where inconsistencies arise.1. Implement strict process controls with automated monitoring for critical parameters. 2. Ensure thorough training of operators on standard operating procedures (SOPs).
Ineffective Crystallization/Purification 1. Analyze the mother liquor and the isolated solid to assess the efficiency of impurity purging during crystallization. 2. Evaluate the impact of cooling rate, solvent system, and agitation on the impurity profile. A gradient cooling approach during crystallization can significantly reduce impurity content.1. Optimize the crystallization process to maximize impurity rejection. 2. Consider recrystallization or reslurrying steps if purity issues persist.
Issue 2: Variation in Particle Size Distribution (PSD)

Possible Causes and Corrective Actions:

Potential Cause Troubleshooting Steps Preventive Measures
Inconsistent Crystallization Conditions 1. Review batch records for variations in cooling rate, agitation speed, and anti-solvent addition rate. 2. Use in-situ particle size analysis tools (e.g., Focused Beam Reflectance Measurement - FBRM) to understand the crystallization process in real-time.1. Develop a robust and well-defined crystallization protocol with strict control over critical parameters. 2. Implement process analytical technology (PAT) to monitor and control PSD during crystallization.
Milling/Micronization Variability 1. If a milling step is used, check for inconsistencies in mill settings, feed rate, and equipment wear. 2. Analyze the PSD before and after milling for different batches.1. Establish a validated milling process with defined parameters. 2. Regularly maintain and calibrate milling equipment.
Batch-to-Batch Differences in Impurity Profile 1. Investigate if specific impurities are acting as crystal habit modifiers, leading to changes in particle shape and size.1. Maintain a consistent impurity profile through tight control of the synthetic process.
Issue 3: Presence of Undesired Polymorphic Forms

Possible Causes and Corrective Actions:

Potential Cause Troubleshooting Steps Preventive Measures
Solvent System Variability 1. Confirm the composition and purity of the crystallization solvent for each batch. 2. Small changes in solvent composition can favor the nucleation of different polymorphs.1. Use high-purity, well-characterized solvents from approved suppliers. 2. Define and control the solvent system parameters in the manufacturing process.
Temperature and Supersaturation Control 1. Analyze the temperature profiles and supersaturation levels during the crystallization of different batches. 2. Uncontrolled cooling can lead to rapid nucleation and the formation of metastable polymorphs.1. Implement a precise and reproducible cooling profile to control the rate of crystallization. 2. Consider seeding the crystallization with the desired polymorph to ensure consistent form.
Post-Crystallization Processing 1. Investigate if drying temperature or mechanical stress during filtration and milling could be inducing polymorphic transformations.1. Develop and validate post-crystallization handling procedures that do not alter the polymorphic form. 2. Monitor the polymorphic form after each processing step.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of Ambroxol Hydrochloride

This protocol provides a general method for the analysis of Ambroxol Hydrochloride and its related substances. It should be validated for your specific application.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Ambroxol Hydrochloride reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen orthophosphate (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 33:67 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (approximately 25°C).

3. Preparation of Solutions:

  • Buffer Preparation (0.05 M Potassium Dihydrogen Orthophosphate, pH 3.5): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation (Example Concentration): Accurately weigh about 30 mg of Ambroxol Hydrochloride reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as needed to achieve a suitable concentration for analysis (e.g., 240 µg/mL).

  • Sample Solution Preparation: Accurately weigh a quantity of the Ambroxol Hydrochloride batch sample and prepare a solution of a similar concentration to the standard solution using the mobile phase.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the sample solution.

  • Identify and quantify Ambroxol and any impurities by comparing their retention times and peak areas with those of the reference standard.

5. Data Interpretation:

  • Calculate the purity of the Ambroxol batch and the percentage of each impurity.

  • Compare the impurity profile across different batches to identify any variations.

Visualizations

Signaling Pathways

Ambroxol's mechanism of action is multifaceted, involving the stimulation of pulmonary surfactant production and the modulation of lysosomal function.

Surfactant_Production_Pathway cluster_transcription Transcriptional Regulation Ambroxol Ambroxol Alveolar_Type_II Alveolar Type II Cell Ambroxol->Alveolar_Type_II Stimulates TTF1 TTF-1 HNF3 HNF-3 SP_Genes Surfactant Protein Genes (SP-A, SP-B, SP-C) TTF1->SP_Genes Activates HNF3->SP_Genes Activates Surfactant_Synthesis Increased Surfactant Synthesis & Secretion SP_Genes->Surfactant_Synthesis

Caption: Ambroxol stimulates surfactant production in alveolar type II cells.

Lysosomal_Function_Pathway Ambroxol Ambroxol Lysosome Lysosome Ambroxol->Lysosome Accumulates in TFEB TFEB Activation Ambroxol->TFEB Induces pH_Increase Increased Lysosomal pH Lysosome->pH_Increase Ca_Release Ca2+ Release from Acidic Stores pH_Increase->Ca_Release Exocytosis Lysosomal Exocytosis Ca_Release->Exocytosis GCase Increased GCase Activity & Lysosomal Biogenesis TFEB->GCase

Caption: Ambroxol modulates lysosomal function, leading to increased exocytosis.

Experimental and Logical Workflows

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed Identify_CQA Identify Affected CQA (Purity, PSD, Polymorph) Start->Identify_CQA Purity_Issue Purity/Impurity Issue Identify_CQA->Purity_Issue PSD_Issue PSD Variation Identify_CQA->PSD_Issue Polymorph_Issue Polymorph Inconsistency Identify_CQA->Polymorph_Issue Analyze_Raw_Materials Analyze Raw Materials Purity_Issue->Analyze_Raw_Materials Yes Review_Process_Params Review Synthesis Process Parameters Purity_Issue->Review_Process_Params Yes Optimize_Crystallization Optimize Crystallization & Purification Purity_Issue->Optimize_Crystallization Yes Review_Crystallization_Params Review Crystallization Parameters PSD_Issue->Review_Crystallization_Params Yes Check_Milling Check Milling Process PSD_Issue->Check_Milling Yes Analyze_Solvent Analyze Solvent System Polymorph_Issue->Analyze_Solvent Yes Control_Temp_SS Control Temperature & Supersaturation Polymorph_Issue->Control_Temp_SS Yes Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Analyze_Raw_Materials->Implement_CAPA Review_Process_Params->Implement_CAPA Optimize_Crystallization->Implement_CAPA Review_Crystallization_Params->Implement_CAPA Check_Milling->Implement_CAPA Analyze_Solvent->Implement_CAPA Control_Temp_SS->Implement_CAPA

Caption: A logical workflow for troubleshooting batch-to-batch variability.

References

Validation & Comparative

Validation of Mepiroxol's Mechanism of Action Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the product's performance with other alternatives and provides supporting experimental data.

Introduction to Mepiroxol and the Role of Knockout Models in Mechanism of Action Validation

This compound is a novel therapeutic agent with a proposed mechanism of action centered on the modulation of key cellular signaling pathways. To rigorously validate its therapeutic target and elucidate its precise mechanism, genetic knockout (KO) models serve as an indispensable tool. By selectively inactivating a gene that encodes a putative drug target, researchers can definitively assess whether the drug's efficacy is dependent on that specific protein. This approach provides strong evidence for the drug's on-target effects and can uncover potential off-target activities.

This guide will compare this compound with an established alternative, Ambroxol, and present experimental data, where available, from studies utilizing knockout models to validate their mechanisms of action.

Comparative Analysis of this compound and Ambroxol

While specific data on this compound's performance in knockout models is emerging, we can draw comparisons with Ambroxol, a well-characterized mucolytic agent. Ambroxol has a multifaceted mechanism of action, and its effects have been studied in various contexts, including those that lend themselves to validation with genetic models.[1][2][3][4]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
PropertyThis compoundAmbroxol
Chemical Class Thioxanthene Derivative[5]Substituted Cyclohexanol
Primary Indication Cough SuppressantMucolytic Agent
Bioavailability Data not available~79% (oral)
Protein Binding Data not available~85%
Metabolism Data not availableHepatic
Elimination Half-life Data not available~10 hours
Table 2: Comparison of Mechanistic Data
ParameterThis compoundAmbroxol
Primary Mechanism Proposed modulation of specific signaling pathwaysStimulation of surfactant synthesis and secretion, mucolytic and secretomotoric actions.
Secondary Mechanisms Data not availableAnti-inflammatory, antioxidant, local anesthetic effects, modulation of neuronal ion channels.
IC50 / EC50 Data not availableVaries depending on the target and assay.
Validated in KO Models Data not availableEffects on neuronal channels and in neuroinflammation models suggest suitability for KO validation.

Signaling Pathways and Validation Using Knockout Models

This compound's Proposed Signaling Pathway

Information on the specific signaling pathway of this compound is not yet publicly available. The following diagram represents a hypothetical pathway that could be investigated using knockout models.

Mepiroxol_Pathway This compound This compound TargetReceptor Target Receptor (e.g., GPCR) This compound->TargetReceptor G_Protein G-Protein TargetReceptor->G_Protein activates EffectorEnzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->EffectorEnzyme SecondMessenger Second Messenger (e.g., cAMP) EffectorEnzyme->SecondMessenger produces ProteinKinase Protein Kinase A SecondMessenger->ProteinKinase DownstreamTarget Downstream Target ProteinKinase->DownstreamTarget phosphorylates CellularResponse Cellular Response DownstreamTarget->CellularResponse

Hypothetical signaling pathway for this compound.

Ambroxol's Known Signaling Pathways

Ambroxol has been shown to influence several signaling pathways, including those related to inflammation and neuronal function. For instance, it can inhibit the IRE1α/TRAF2 signaling pathway, which is involved in endoplasmic reticulum stress, and modulate the MAPK/NF-κB pathway, a key regulator of inflammation.

Ambroxol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ambroxol Ambroxol IonChannel Neuronal Na+ Channels Ambroxol->IonChannel inhibits ERS ER Stress Ambroxol->ERS alleviates IRE1a IRE1α Ambroxol->IRE1a inhibits MAPK MAPK Ambroxol->MAPK inhibits ERS->IRE1a TRAF2 TRAF2 IRE1a->TRAF2 InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->MAPK NFkB NF-κB MAPK->NFkB GeneExpression Inflammatory Gene Expression NFkB->GeneExpression

Simplified overview of Ambroxol's effects on key signaling pathways.

Experimental Protocols for Knockout Model Validation

The validation of a drug's mechanism of action using knockout models follows a systematic workflow.

Generalized Workflow for Cross-Validating Drug Mechanisms in KO Models

KO_Validation_Workflow Start Hypothesized Drug Target GenerateKO Generate Knockout (KO) Animal or Cell Line Start->GenerateKO ValidateKO Validate Knockout (Genotyping, Western Blot) GenerateKO->ValidateKO Phenotype Characterize Basal Phenotype of KO Model ValidateKO->Phenotype Treatment Treat Wild-Type (WT) and KO Models with Drug Phenotype->Treatment AssessResponse Assess Physiological/ Biochemical Response Treatment->AssessResponse Compare Compare Drug Effect in WT vs. KO AssessResponse->Compare NoEffect Drug has no effect in KO model Compare->NoEffect Yes Effect Drug effect is maintained in KO model Compare->Effect No Conclusion Mechanism Validated/ Refuted NoEffect->Conclusion OffTarget Suggests Off-Target Mechanism Effect->OffTarget

References

Head-to-Head Comparison: N-acetylcysteine vs. Ambroxol in Mucolytic and Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of N-acetylcysteine and Ambroxol, focusing on their mechanisms of action, and supported by experimental data.

Introduction

N-acetylcysteine (NAC) and Ambroxol are two widely utilized mucoactive agents in the management of respiratory disorders characterized by excessive or viscous mucus. While both agents aim to improve airway clearance, they possess distinct mechanisms of action that extend beyond their mucolytic properties, notably encompassing antioxidant and anti-inflammatory effects. This guide provides a detailed head-to-head comparison of NAC and Ambroxol, presenting quantitative data from preclinical and clinical studies, outlining key experimental protocols, and visualizing their molecular pathways to aid researchers and drug development professionals in their understanding and evaluation of these compounds.

Physicochemical and Pharmacokinetic Properties

A fundamental comparison of N-acetylcysteine and Ambroxol begins with their chemical nature and behavior in the body.

PropertyN-acetylcysteine (NAC)Ambroxol
Chemical Class Thiol compound, N-acetylated derivative of L-cysteineSubstituted benzylamine, metabolite of bromhexine
Molecular Formula C₅H₉NO₃SC₁₃H₁₈Br₂N₂O
Mechanism of Mucolysis Breaks disulfide bonds in mucoproteins, reducing mucus viscosity.[1][2]Stimulates serous cells to produce thinner mucus, enhances surfactant production, and increases ciliary beat frequency.[3][4]
Bioavailability (Oral) Low (6-10%) due to extensive first-pass metabolismApproximately 79%
Protein Binding ~50% (as cysteine)~90%
Metabolism Deacetylated to cysteine, which is a precursor to glutathione.[2]Metabolized in the liver.
Elimination Half-life ~5.6 hours (adults)~10 hours

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize key findings from comparative studies on the mucolytic, antioxidant, and clinical efficacy of N-acetylcysteine and Ambroxol.

Table 1: Mucolytic and Secretomotor Activity
ParameterN-acetylcysteine (NAC)AmbroxolStudy Context
Sputum Viscosity Reduction Significant reduction by breaking disulfide bonds.Reduces viscosity by increasing surfactant and producing serous mucus.In vitro studies on sputum samples.
Ciliary Beat Frequency No direct significant effect reported.Increases ciliary beat frequency, enhancing mucociliary transport.In vitro and animal models.
Sputum Production/Expectoratio Facilitates expectoration by reducing mucus tenacity.Eases difficulty in expectoration.Clinical trials in patients with chronic bronchitis.
Table 2: Antioxidant and Anti-inflammatory Activity
ParameterN-acetylcysteine (NAC)AmbroxolStudy Context
Direct Radical Scavenging Scavenges reactive oxygen species (ROS) like •OH and HOCl.Scavenges ROS such as O₂⁻, •OH, and HOCl.In vitro chemical assays (e.g., DPPH, deoxyribose assay).
Indirect Antioxidant Effect Acts as a precursor to glutathione (GSH), a major intracellular antioxidant.Stimulates cellular antioxidant defense mechanisms.Cellular and animal models of oxidative stress.
Anti-inflammatory Markers Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).Inhibits pro-inflammatory cytokines (e.g., IL-1β, TNF-α).In vitro cell culture and animal models of inflammation.
Table 3: Clinical Outcomes in Respiratory Diseases
OutcomeN-acetylcysteine (NAC)AmbroxolStudy Context
Postoperative Pulmonary Complications (PPCs) Lower incidence of PPCs (11.6%), postoperative sputum suction (8.0%), ICU admission (22.5%), and mechanical ventilation (17.5%).Higher incidence of PPCs (13.9%), postoperative sputum suction (17.2%), ICU admission (25.1%), and mechanical ventilation (22.3%).Retrospective cohort study in surgical patients.
COPD Exacerbations No significant difference in the reduction of morning and night cough scores or CAT scores compared to Ambroxol in post-acute exacerbation COPD patients.No significant difference in the reduction of morning and night cough scores or CAT scores compared to NAC in post-acute exacerbation COPD patients.Prospective cohort study in post-AECOPD patients.
Cystic Fibrosis Showed a therapeutic effect in improving trapped air and FEV1 when compared to placebo.Showed a therapeutic effect in improving trapped air and FEV1 when compared to placebo.Double-blind, placebo-controlled trial in CF patients.

Mechanisms of Action: Signaling Pathways

The distinct therapeutic effects of N-acetylcysteine and Ambroxol are rooted in their different interactions with cellular signaling pathways.

N-acetylcysteine (NAC)

NAC's primary mechanism involves the replenishment of intracellular glutathione (GSH), a critical antioxidant. It also exhibits direct radical scavenging and anti-inflammatory effects through the modulation of key signaling pathways.

NAC_Pathway NAC N-acetylcysteine Cysteine L-Cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging Mucoproteins Mucoproteins (Disulfide Bonds) NAC->Mucoproteins Reduces Disulfide Bonds NFkB NF-κB Pathway NAC->NFkB Inhibition MAPK MAPK Pathway NAC->MAPK Modulation GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Neutralization Reduced_Mucus Reduced Mucus Viscosity Mucoproteins->Reduced_Mucus Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines

N-acetylcysteine's multifaceted mechanism of action.
Ambroxol

Ambroxol's mechanism is centered on secretomotor and secretolytic actions, enhancing mucus clearance through multiple pathways. It also possesses anti-inflammatory and antioxidant properties.

Ambroxol_Pathway Ambroxol Ambroxol Serous_Cells Serous Gland Cells Ambroxol->Serous_Cells Stimulation Surfactant Pulmonary Surfactant Production Ambroxol->Surfactant Stimulation Cilia Ciliary Beat Frequency Ambroxol->Cilia Increase ERK ERK1/2 Pathway Ambroxol->ERK Inhibition ROS Reactive Oxygen Species (ROS) Ambroxol->ROS Scavenging Mucus_Viscosity Mucus Viscosity Serous_Cells->Mucus_Viscosity Decreased Mucus_Adhesion Mucus Adhesion Surfactant->Mucus_Adhesion Decreased Mucociliary_Clearance Enhanced Mucociliary Clearance Cilia->Mucociliary_Clearance Mucus_Viscosity->Mucociliary_Clearance Mucus_Adhesion->Mucociliary_Clearance Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ERK->Pro_inflammatory_Cytokines Sputum_Rheology_Workflow start Sputum Collection and Homogenization treatment Incubation with NAC, Ambroxol, or Control start->treatment rheometer Rheometer Loading and Equilibration treatment->rheometer measurement Oscillatory Shear Measurement rheometer->measurement analysis Data Analysis: Determine G' and G'' measurement->analysis end Comparison of Mucolytic Efficacy analysis->end

References

Independent Verification of Secretolytic Properties: A Comparative Analysis of Ambroxol and Bromhexine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the secretolytic and mucolytic properties of two widely used agents: Ambroxol and Bromhexine. The information presented is based on available experimental data and aims to clarify their mechanisms of action and therapeutic effects. An initial investigation into a third compound, Mepiroxol, yielded no substantive scientific literature identifying it as a secretolytic agent. The focus of this guide is therefore on the well-documented alternatives, Ambroxol and Bromhexine.

Introduction to Secretolytic Agents

Secretolytic agents are a class of drugs that improve the clearance of mucus from the airways. They achieve this by altering the viscosity and elasticity of bronchial secretions, a process essential for effective mucociliary transport. Both Ambroxol and its parent compound, Bromhexine, are established secretolytics used in the management of respiratory conditions characterized by excessive or viscous mucus.[1]

Comparative Efficacy and Mechanism of Action

Ambroxol, the active metabolite of Bromhexine, and Bromhexine itself, share a common lineage and, consequently, similar mucokinetic properties.[1] However, nuances in their mechanisms and clinical effects have been the subject of various investigations.

Mechanism of Action:

  • Bromhexine: This agent acts on the mucus-secreting glands in the respiratory tract, disrupting the structure of acid mucopolysaccharide fibers in the sputum. This action results in a less viscous mucus that is more easily expectorated. Bromhexine increases the production of serous mucus, which further thins the phlegm.[2] It also enhances ciliary activity to facilitate mucus transport.

  • Ambroxol: As a metabolite of Bromhexine, Ambroxol shares the core secretolytic mechanism of breaking down the mucus structure. A key differentiator is its pronounced effect on stimulating the synthesis and release of pulmonary surfactant by type II pneumocytes. This surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and improving its transport. Ambroxol also exhibits anti-inflammatory and antioxidant properties.

The following diagram illustrates the proposed signaling pathway for Ambroxol's secretolytic and secretomotor effects.

Ambroxol_Signaling_Pathway Ambroxol Ambroxol TypeII_Pneumocyte Type II Pneumocyte Ambroxol->TypeII_Pneumocyte Ciliated_Epithelial_Cell Ciliated Epithelial Cell Ambroxol->Ciliated_Epithelial_Cell Surfactant_Synthesis ↑ Surfactant Synthesis & Release TypeII_Pneumocyte->Surfactant_Synthesis Mucus_Adhesion ↓ Mucus Adhesion Surfactant_Synthesis->Mucus_Adhesion Mucociliary_Clearance ↑ Mucociliary Clearance Mucus_Adhesion->Mucociliary_Clearance Ciliary_Beat ↑ Ciliary Beat Frequency Ciliated_Epithelial_Cell->Ciliary_Beat Ciliary_Beat->Mucociliary_Clearance

Ambroxol's dual action on surfactant and cilia.

Quantitative Data Summary

Direct head-to-head clinical trials with quantitative data on sputum viscosity and mucociliary clearance for Ambroxol versus Bromhexine are not abundantly available in recent literature. However, individual studies provide valuable insights.

ParameterAmbroxolBromhexineSource
Sputum Viscosity Significant decrease (p<0.001) in patients with acute and chronic respiratory diseases.Shown to produce less viscous mucus.,
Sputum Volume Significant reduction in sputum volume (p<0.05) at a dose of 120 mg/day compared to placebo.Influences sputum quality and quantity.,
Mucociliary Clearance Stimulates mucociliary transport.Increased clearance by 6.8% (p<0.05) in patients with chronic bronchitis after 14 days of treatment.,
Cough Severity Significant reduction in cough severity (p<0.05) at a dose of 120 mg/day.Shown to reduce cough.,

Experimental Protocols

The evaluation of secretolytic agents relies on a variety of experimental methodologies to quantify their effects on mucus properties and airway clearance.

Sputum Rheology Measurement

The viscoelastic properties of sputum are critical indicators of the efficacy of a mucolytic agent. A common method for this is oscillatory shear rheometry.

Objective: To measure the elastic (G') and viscous (G'') moduli of sputum samples.

Protocol Outline:

  • Sample Collection: Sputum is collected from patients, often induced by inhalation of a saline solution.

  • Sample Preparation: To ensure homogeneity, samples may be gently vortexed. It is crucial to perform measurements on fresh samples or samples that have been frozen at -80°C to preserve their rheological properties.

  • Measurement: A rotational rheometer is used. A small sample volume (e.g., 500 µL) is placed between two plates (e.g., cone-plate geometry).

  • Oscillatory Testing: The sample is subjected to a small, oscillating strain at a defined frequency (e.g., 1 Hz). The instrument measures the resulting stress and calculates G' and G''.

  • Data Analysis: A decrease in G' and G'' after treatment with a secretolytic agent indicates a reduction in mucus viscoelasticity.

The following diagram outlines the general workflow for sputum rheology analysis.

Sputum_Rheology_Workflow cluster_collection Sample Collection & Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis Sputum_Collection Sputum Collection Homogenization Vortexing (for homogeneity) Sputum_Collection->Homogenization Rheometer_Loading Load sample onto Rheometer Homogenization->Rheometer_Loading Oscillatory_Sweep Perform Oscillatory Frequency/Strain Sweep Rheometer_Loading->Oscillatory_Sweep Data_Acquisition Acquire G' and G'' Data Oscillatory_Sweep->Data_Acquisition Comparison Compare pre- and post- treatment values Data_Acquisition->Comparison

Workflow for assessing sputum viscoelasticity.
Mucociliary Clearance Rate Assay

Measuring the rate of mucociliary transport provides a direct assessment of the secretomotor activity of a drug.

Objective: To quantify the speed of mucus transport in the airways.

Protocol Outline (using radiolabeled tracers):

  • Tracer Preparation: An insoluble radiotracer, such as 99mTc-labeled sulfur colloid, is prepared.

  • Tracer Administration: The radiotracer is delivered to the airways, for example, via nose-only aerosol inhalation in animal models.

  • Imaging: A gamma camera is used to acquire sequential images of the chest area over a period of time (e.g., 2 hours).

  • Data Analysis: The movement of the radioactive particles is tracked over time to calculate the clearance rate from different lung regions. An increased clearance rate after drug administration indicates enhanced mucociliary transport.

Conclusion

Both Ambroxol and Bromhexine are effective secretolytic agents that improve mucus clearance through distinct yet related mechanisms. Ambroxol's additional action of stimulating surfactant production may offer a therapeutic advantage in certain clinical scenarios. The choice between these agents may depend on the specific patient profile and the desired therapeutic outcome. Further head-to-head clinical trials with standardized methodologies are warranted to provide a more definitive comparison of their quantitative effects.

Regarding "this compound," a comprehensive search of scientific databases and regulatory agency websites did not yield any evidence to classify it as a secretolytic or mucolytic agent. The available information identifies it as a substance with a different pharmacological classification. Researchers are advised to verify the chemical identity of any compound of interest to ensure the relevance of their investigations.

References

Reproducibility of Mepiroxol's anti-inflammatory effects in published studies

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on Mepiroxol's Anti-Inflammatory Effects

A comprehensive search of published scientific literature reveals a significant lack of available data on the anti-inflammatory effects of this compound. As a result, a direct comparison guide on the reproducibility of its anti-inflammatory properties cannot be compiled at this time.

However, extensive research is available for Ambroxol , a well-established mucolytic agent that also possesses significant anti-inflammatory and antioxidant properties.[1][2][3][4] Ambroxol is an active N-desmethyl metabolite of bromhexine and has been the subject of numerous in vitro and in vivo studies, as well as clinical trials.[2] This guide will therefore focus on the reproducibility of the anti-inflammatory effects of Ambroxol, presenting a valuable comparative analysis for researchers, scientists, and drug development professionals exploring secretolytic agents with anti-inflammatory potential.

Comparative Analysis of Ambroxol's Anti-Inflammatory Effects

Ambroxol's therapeutic efficacy extends beyond its secretolytic activity, with a growing body of evidence supporting its role in modulating inflammatory pathways. Its anti-inflammatory actions are attributed to several mechanisms, including the inhibition of pro-inflammatory cytokine release, reduction of oxidative stress, and interference with inflammatory cell chemotaxis.

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative findings from in vitro studies on Ambroxol's anti-inflammatory and antioxidant effects.

Assay TypeCell/SystemStimulantAmbroxol ConcentrationObserved EffectReference
Cytokine Release (IL-1β, IL-6)Murine MacrophagesLPSNot specifiedReduction in cytokine levels
Cytokine Release (TNF-α)Murine MacrophagesLPSNot specifiedReduction in TNF-α levels
Histamine ReleaseHuman Adenoidal Mast CellsNot specifiedNot specifiedInhibition of histamine release
Oxidative StressCell-free systemSuperoxide radicals10–100 μmol/LDegradation of superoxide radicals
Oxidant ProductionVarious inflammatory cellsNot specifiedNot specifiedReduction in oxidant production
Quantitative Data from In Vivo Studies

Animal models provide further evidence of Ambroxol's anti-inflammatory efficacy. The following table highlights key findings from these studies.

Animal ModelInflammatory StimulusAmbroxol DosageKey FindingsReference
Murine Acute Lung Injury (ALI)LPS30 or 90 mg/kg per day (i.p.)Significant reduction in lung hemorrhage, edema, neutrophil infiltration, and levels of TNF-α, IL-6, and TGF-β1.
Murine Allergic AsthmaOvalbumin (OVA)Not specifiedNormalization of airway hyperresponsiveness (AHR) and reduced levels of protein carbonyls in BAL fluid.

Experimental Protocols

In Vitro Inhibition of Pro-Inflammatory Cytokines
  • Cell Culture and Stimulation: Murine macrophage cell lines are cultured under standard conditions. Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Ambroxol Treatment: Cells are co-incubated with LPS and varying concentrations of Ambroxol.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Murine Model of LPS-Induced Acute Lung Injury
  • Animal Model: BALB/c mice are commonly used for this model.

  • Induction of ALI: Acute lung injury is induced by intratracheal instillation of LPS.

  • Treatment: A treatment group receives intraperitoneal (i.p.) injections of Ambroxol (e.g., 30 or 90 mg/kg per day) for a specified duration (e.g., 7 days). A control group receives normal saline.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): The levels of inflammatory cells and cytokines (TNF-α, IL-6, TGF-β1) in the BAL fluid are measured.

    • Histology: Lung tissue is collected for histological analysis to assess the degree of hemorrhage, edema, and neutrophil infiltration.

    • Lung Wet-to-Dry Weight Ratio: This ratio is determined to quantify the extent of pulmonary edema.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of Ambroxol

G LPS LPS Macrophage Macrophage / Monocyte LPS->Macrophage Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage->Proinflammatory_Cytokines Releases Ambroxol Ambroxol Ambroxol->Macrophage Inhibits Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: Proposed mechanism of Ambroxol's anti-inflammatory action.

Experimental Workflow for In Vivo Murine ALI Model

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model BALB/c Mice LPS_Induction Intratracheal LPS Instillation Animal_Model->LPS_Induction Ambroxol_Group Ambroxol (i.p.) LPS_Induction->Ambroxol_Group Control_Group Normal Saline (i.p.) LPS_Induction->Control_Group BAL_Analysis BAL Fluid Analysis (Cells, Cytokines) Ambroxol_Group->BAL_Analysis Histology Lung Histology Ambroxol_Group->Histology Edema_Assessment Wet-to-Dry Ratio Ambroxol_Group->Edema_Assessment Control_Group->BAL_Analysis Control_Group->Histology Control_Group->Edema_Assessment

Caption: Workflow for assessing Ambroxol's efficacy in a murine ALI model.

References

Benchmarking Mepiroxol's Safety Profile: A Comparative Analysis with Established Mucolytics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Mepiroxol" is not available in the public domain or scientific literature based on the conducted searches. Therefore, this guide provides a comparative safety and efficacy profile of three established mucolytic agents: Ambroxol, Bromhexine, and N-acetylcysteine, as a framework for evaluating a new chemical entity like this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these mucolytics, supported by experimental data and methodologies.

Comparative Safety and Efficacy Overview

The selection of a mucolytic agent in a clinical setting is often guided by its safety profile, efficacy, and mechanism of action. Ambroxol, Bromhexine, and N-acetylcysteine are widely used mucolytics with distinct characteristics.

Ambroxol , a metabolite of Bromhexine, is known for its secretolytic and secretomotoric properties. It is generally well-tolerated, with gastrointestinal disturbances being the most commonly reported adverse events.[1]

Bromhexine , a synthetic derivative of the plant alkaloid vasicine, acts as a mucolytic by increasing the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous. Its safety profile is similar to Ambroxol, with rare occurrences of gastrointestinal side effects.

N-acetylcysteine (NAC) has a different mechanism of action, directly breaking the disulfide bonds in mucoproteins, thereby reducing mucus viscosity. While effective, NAC, particularly in its intravenous form, is associated with a higher incidence of adverse reactions, including anaphylactoid reactions.[2] Oral administration is generally better tolerated but can cause gastrointestinal side effects.[2][3]

Quantitative Safety Data

The following table summarizes the reported adverse events and their frequencies for Ambroxol, Bromhexine, and N-acetylcysteine based on clinical trial data and post-marketing surveillance.

Adverse Event CategoryAmbroxolBromhexineN-acetylcysteine (NAC)
Common (≥1/100 to <1/10) Nausea, Dysgeusia (altered taste)Mild gastrointestinal side effects (e.g., nausea, diarrhea, indigestion)Nausea, Vomiting, Diarrhea, Stomatitis (with inhaled form)[4]
Uncommon (≥1/1,000 to <1/100) Vomiting, Diarrhea, Dyspepsia, Abdominal pain, Dry mouthVomiting, Diarrhea, Nausea, Upper abdominal pain
Rare (≥1/10,000 to <1/1,000) Hypersensitivity reactions, Rash, UrticariaRash, UrticariaBronchospasm (especially in asthmatics with inhaled form), Tachycardia, Hypotension
Frequency Not Known Anaphylactic reactions (including anaphylactic shock), Angioedema, PruritusAnaphylactic reactions, Severe cutaneous adverse reactions (SCARs) including Stevens-Johnson syndromeAnaphylactoid reactions (especially with IV administration, up to 18% of patients), Flushing, Angioedema
Serious Adverse Events Serious adverse events are rare. In one study of inhalable ambroxol, SAEs occurred in 0.3% of patients and were not treatment-related.Serious adverse events are rare.Severe anaphylactoid reactions, though rare, can be life-threatening.

Mechanism of Action and Experimental Data

The distinct mechanisms of action of these mucolytics are supported by various in vitro and in vivo studies.

Ambroxol and Bromhexine: These agents primarily act as secretagogues, stimulating the serous cells of the bronchial glands to produce a less viscous mucus. They also enhance mucociliary clearance.

N-acetylcysteine (NAC): NAC is a classic mucolytic that directly cleaves the disulfide bonds of mucin glycoproteins, leading to a significant reduction in mucus viscosity.

dot

cluster_Ambroxol_Bromhexine Ambroxol & Bromhexine Pathway cluster_NAC N-acetylcysteine Pathway Bronchial Gland Bronchial Gland Serous Cells Serous Cells Bronchial Gland->Serous Cells activates Low Viscosity Mucus Low Viscosity Mucus Serous Cells->Low Viscosity Mucus produces Mucous Cells Mucous Cells Mucociliary Clearance Mucociliary Clearance Low Viscosity Mucus->Mucociliary Clearance enhances Ambroxol / Bromhexine Ambroxol / Bromhexine Ambroxol / Bromhexine->Bronchial Gland stimulates Mucin Glycoprotein Mucin Glycoprotein (with S-S bonds) Reduced Mucin Reduced Mucin (with SH groups) Mucin Glycoprotein->Reduced Mucin Decreased Viscosity Decreased Viscosity Reduced Mucin->Decreased Viscosity N-acetylcysteine N-acetylcysteine N-acetylcysteine->Mucin Glycoprotein cleaves disulfide bonds

Caption: Mechanisms of Action for Ambroxol/Bromhexine and N-acetylcysteine.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of mucolytics are provided below.

In Vitro Mucolytic Activity Assay (Viscometer Method)

This protocol assesses the ability of a compound to reduce the viscosity of mucus in vitro.

  • Materials:

    • Test compound (e.g., N-acetylcysteine)

    • Mucus substitute (e.g., 20% porcine gastric mucin in Tris-HCl buffer or fresh chicken egg white)

    • Suspended level viscometer (e.g., Ostwald viscometer)

    • Water bath maintained at 37°C

    • pH meter

    • Stirrer

  • Procedure:

    • Prepare a homogenous solution of the mucus substitute. For egg white, separate it from the yolk and stir at a constant speed (e.g., 200 rpm) to achieve uniformity.

    • Prepare different concentrations of the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.0).

    • Mix a defined volume of the mucus substitute with the test compound solution (e.g., 25 mL of egg white solution with 10 mL of the test solution).

    • Incubate the mixture in a water bath at 37°C for a specified duration (e.g., 30 minutes).

    • Measure the viscosity of the mixture using a viscometer according to the manufacturer's instructions. This typically involves measuring the flow time of the liquid between two marked points on the viscometer.

    • Calculate the dynamic viscosity.

    • Compare the viscosity of the test compound-treated mucus with that of a negative control (mucus with buffer only) and a positive control (e.g., a known mucolytic like N-acetylcysteine).

Ex Vivo Measurement of Mucociliary Clearance in Mouse Trachea

This protocol evaluates the effect of a compound on the transport of particles by ciliary action in an isolated trachea.

  • Materials:

    • Mouse model

    • Dissection tools

    • Fluorescent microspheres (e.g., 1 µm diameter)

    • Fluorescence microscope with a camera for video recording

    • Image analysis software (e.g., ImageJ)

    • Physiological buffer (e.g., DMEM)

  • Procedure:

    • Euthanize a mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Immediately dissect the trachea, from just below the larynx to the main bronchi.

    • Cut the trachea longitudinally and place it with the epithelial surface facing up in a chamber slide containing physiological buffer.

    • Apply a small volume of fluorescent microspheres suspended in buffer onto the epithelial surface.

    • Place the slide on the microscope stage, maintained at 37°C.

    • Record videos of the particle movement across the tracheal surface.

    • Analyze the videos using image analysis software to track the movement of individual particles and calculate the velocity, which represents the mucociliary clearance rate.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potential of a compound to cause cell death by measuring the metabolic activity of cells.

  • Materials:

    • Human respiratory epithelial cell line (e.g., A549 or primary bronchial epithelial cells)

    • 96-well cell culture plates

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or SDS solution)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a general workflow for the preclinical safety and efficacy assessment of a novel mucolytic agent.

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cluster_preclinical Preclinical Assessment Workflow In_Vitro_Efficacy In Vitro Efficacy (Mucolytic Activity Assay) Ex_Vivo_MCC Ex Vivo Efficacy (Mucociliary Clearance) In_Vitro_Efficacy->Ex_Vivo_MCC In_Vitro_Safety In Vitro Safety (Cytotoxicity Assays) In_Vitro_Safety->Ex_Vivo_MCC In_Vivo_Animal_Models In Vivo Animal Models (Safety & Efficacy) Ex_Vivo_MCC->In_Vivo_Animal_Models Lead_Optimization Lead Optimization In_Vivo_Animal_Models->Lead_Optimization Pharmacokinetics Pharmacokinetics (ADME) Pharmacokinetics->In_Vivo_Animal_Models Toxicology Toxicology Studies Toxicology->Lead_Optimization IND_Enabling_Studies IND-Enabling Studies Lead_Optimization->IND_Enabling_Studies

Caption: Preclinical workflow for a novel mucolytic agent.

Conclusion

The safety and efficacy profiles of Ambroxol, Bromhexine, and N-acetylcysteine provide a valuable benchmark for the development of new mucolytic drugs. While Ambroxol and Bromhexine are generally well-tolerated with a favorable safety profile, N-acetylcysteine, despite its potent mucolytic action, requires more careful monitoring due to the risk of adverse reactions. A thorough preclinical evaluation, following the experimental protocols outlined in this guide, is crucial for characterizing the safety and therapeutic potential of a new chemical entity like this compound and determining its prospective position within the existing therapeutic landscape.

References

Mepiroxol (Ambroxol) in Respiratory Disease: A Comparative Analysis of Efficacy in Acute and Chronic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Mepiroxol, commonly known as Ambroxol, in preclinical animal models of acute and chronic respiratory diseases. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Ambroxol's therapeutic potential against other secretolytic and anti-inflammatory agents.

Executive Summary

Ambroxol has demonstrated significant therapeutic effects in both acute and chronic models of respiratory inflammation. In acute lung injury models, its primary efficacy lies in the rapid reduction of inflammatory markers and tissue damage. In chronic models, such as those for Chronic Obstructive Pulmonary Disease (COPD), Ambroxol is effective in reducing the frequency of exacerbations and improving mucus clearance. This dual efficacy positions Ambroxol as a versatile agent in the management of a spectrum of respiratory pathologies.

Comparative Efficacy of Ambroxol in Acute vs. Chronic Respiratory Models

The therapeutic outcomes of Ambroxol administration vary between acute and chronic respiratory disease models, reflecting its multifaceted mechanism of action.

Table 1: Efficacy of Ambroxol in an Acute Lung Injury (ALI) Model
ParameterModelTreatment GroupControl GroupOutcomeCitation
Inflammatory Cell Infiltration LPS-induced ALI in miceAmbroxol (30 or 90 mg/kg/day, i.p.)SalineSignificantly reduced neutrophil infiltration in the lungs at 24 and 48 hours.[1][2]
Pulmonary Edema LPS-induced ALI in miceAmbroxol (30 or 90 mg/kg/day, i.p.)SalineSignificantly attenuated the lung wet-to-dry weight ratio at 24 and 48 hours.[1][2]
Pro-inflammatory Cytokines LPS-induced ALI in miceAmbroxol (30 or 90 mg/kg/day, i.p.)SalineSignificantly reduced levels of TNF-α, IL-6, and TGF-β1 in bronchoalveolar lavage (BAL) fluid.[1]
Mucin Production Cigarette smoke-induced ALI in miceAmbroxol (3.75 or 7.5 mg/ml, inhalation)SalineReduced MUC5AC mRNA levels in lung tissues.
Signaling Pathway Modulation Cigarette smoke-induced ALI in miceAmbroxol (2 or 20 µM)-Inhibited the cigarette smoke extract-induced up-regulation of MUC5AC, TNF-α, and IL-1β mRNA levels through the Erk signaling pathway.
Table 2: Efficacy of Ambroxol in a Chronic Obstructive Pulmonary Disease (COPD) Model
ParameterModelTreatment GroupControl GroupOutcomeCitation
Acute Exacerbations Clinical studies in COPD patientsAmbroxolPlaceboShown to reduce acute exacerbations, particularly in severe disease.
Inflammatory Markers Smoke-induced COPD in ratsAmbroxol-Data on specific inflammatory markers in this chronic model is less detailed in the provided results.
Mucociliary Clearance Animal studiesAmbroxol-Stimulated ciliary activity and/or increased beat frequency.

Comparison with Alternative Mucolytic Agents

Ambroxol's performance has been compared to other commonly used mucolytic agents, such as N-acetylcysteine (NAC) and Carbocisteine.

Table 3: Comparative Efficacy of Ambroxol, N-acetylcysteine (NAC), and Carbocisteine
AgentEfficacy in Acute ConditionsEfficacy in Chronic Conditions (COPD)Mechanism of ActionCitations
Ambroxol Rapid improvement in symptoms of acute bronchitis, often faster than S-carboxymethylcysteine (SCMC).Reduces the frequency of exacerbations.Mucokinetic, secretolytic, anti-inflammatory, antioxidant, stimulates surfactant production.
N-acetylcysteine (NAC) May promote symptom improvement and enhance antioxidant capacity in acute exacerbations of COPD.Long-term use may prevent exacerbations, particularly in moderate-to-severe COPD. Some studies show no clinical benefit.Mucolytic (breaks disulfide bonds in mucus), antioxidant (precursor to glutathione).
Carbocisteine Reduces frequency of common colds and associated exacerbations.Long-term use reduces the number of exacerbations and can improve quality of life.Mucoregulator, anti-inflammatory, antioxidant, reduces ICAM-1 expression.

Detailed Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics the inflammatory response seen in bacterial pneumonia.

  • Animals: Adult C57BL/6 mice (10-12 weeks old) are commonly used.

  • Induction:

    • Mice are anesthetized via intraperitoneal injection or isoflurane inhalation.

    • The trachea is surgically exposed.

    • A specific dose of LPS (e.g., 5 mg/kg body weight) dissolved in sterile phosphate-buffered saline (PBS) is instilled directly into the trachea using a catheter or gavage needle.

    • A small bolus of air (e.g., 50 µL) is administered to ensure distribution of the LPS into the lungs.

    • Sham-operated control animals receive an intratracheal instillation of sterile PBS only.

  • Treatment: Ambroxol or a vehicle control is typically administered intraperitoneally at specified doses (e.g., 30 or 90 mg/kg per day) for a set duration following LPS instillation.

  • Endpoint Analysis: At various time points (e.g., 24 and 48 hours) post-LPS challenge, animals are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell counts and cytokine levels. Lung tissue is harvested for histological examination and to determine the wet-to-dry weight ratio as a measure of edema.

Cigarette Smoke (CS)-Induced Chronic Obstructive Pulmonary Disease (COPD) Model in Rodents

This model recapitulates key features of human COPD, including chronic inflammation and airway remodeling.

  • Animals: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are frequently used.

  • Induction:

    • Animals are exposed to cigarette smoke in a specialized whole-body exposure chamber.

    • The exposure protocol can be acute (several hours for a few days) or chronic (several months). For a chronic model, exposure might be for a set number of cigarettes per day (e.g., 3 cigarettes/day), 5 days a week, for several months (e.g., 7 months).

    • The concentration of total suspended particles, nicotine, and carbon monoxide should be monitored and controlled.

  • Treatment: Ambroxol can be administered via various routes, including inhalation, during the exposure period.

  • Endpoint Analysis: Following the chronic exposure period, assessments include:

    • Lung function tests.

    • BAL fluid analysis for inflammatory cell counts and cytokine levels.

    • Lung histology to examine for emphysema, airway remodeling, and inflammation.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Acute Lung Injury Model

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Tracheal Exposure Tracheal Exposure Anesthesia->Tracheal Exposure LPS Instillation LPS Instillation Tracheal Exposure->LPS Instillation or PBS (Sham) Treatment Administration Treatment Administration LPS Instillation->Treatment Administration Ambroxol or Vehicle Euthanasia (24h, 48h) Euthanasia (24h, 48h) Treatment Administration->Euthanasia (24h, 48h) BAL Fluid Analysis BAL Fluid Analysis Euthanasia (24h, 48h)->BAL Fluid Analysis Cytokines, Cells Lung Histology Lung Histology Euthanasia (24h, 48h)->Lung Histology Wet-to-Dry Ratio Wet-to-Dry Ratio Euthanasia (24h, 48h)->Wet-to-Dry Ratio

Caption: Workflow for LPS-induced acute lung injury model in mice.

Ambroxol's Modulation of the Erk Signaling Pathway in Respiratory Inflammation

G Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 Erk1/2 Erk1/2 TLR4->Erk1/2 Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) Erk1/2->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators TNF-α, IL-1β, MUC5AC Ambroxol Ambroxol Ambroxol->Erk1/2 Inhibits

Caption: Ambroxol inhibits the Erk signaling pathway to reduce inflammation.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Mepiroxol (Ambroxol Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Mepiroxol.

This document provides crucial safety and logistical information for the handling of this compound, also known as Ambroxol Hydrochloride. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Immediate Safety Concerns and Hazard Identification

This compound (Ambroxol Hydrochloride) is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Currently, no official occupational exposure limits have been established for Ambroxol Hydrochloride. Therefore, it is imperative to handle this compound with measures that minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure:

Protection TypeRequired PPESpecifications
Eye and Face Protection Safety glasses or chemical safety gogglesMust be worn at all times in the handling area.
Skin Protection Chemical-resistant gloves and a lab coatNitrile or other suitable gloves should be used. Protective clothing should be worn to prevent skin contact.
Respiratory Protection Dust mask or respiratorRecommended when handling powders or if dust generation is likely.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and regulatory compliance.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.

Handling and Use
  • Preparation: Ensure a well-ventilated workspace, such as a chemical fume hood, is used, especially when working with the powdered form.

  • Personal Protective Equipment: Don all required PPE before handling the compound.

  • Dispensing: Avoid the formation of dust during weighing and transfer.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

Spills and Decontamination

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • Clean the spill area with a suitable laboratory detergent and water.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Preferred Method: The most responsible method for disposal is through a registered drug take-back program or a licensed chemical waste handler.

  • Alternative Method (if take-back is unavailable):

    • Do not dispose of this compound down the drain or with household garbage in its pure form.

    • Mix the this compound with an inert and undesirable substance such as cat litter or used coffee grounds.

    • Place the mixture in a sealed container to prevent leakage.

    • Dispose of the sealed container in the regular trash.

  • Container Disposal: Empty containers should be rinsed and disposed of according to institutional guidelines. All personal and identifying information on labels should be removed or obscured before disposal.

Workflow for Safe Handling and Disposal of this compound

Mepiroxol_Workflow prep_area Work in Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe receive Receive & Inspect store Store Securely receive->store If not for immediate use handle Handle & Use receive->handle For immediate use store->handle decontaminate Decontaminate & Clean handle->decontaminate After use dispose_waste Dispose of Waste decontaminate->dispose_waste dispose_container Dispose of Container decontaminate->dispose_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.